molecular formula C18H23ClF2N4O B012901 BMY-14802 hydrochloride CAS No. 105565-55-7

BMY-14802 hydrochloride

货号: B012901
CAS 编号: 105565-55-7
分子量: 384.8 g/mol
InChI 键: NIBVEFRJDFVQLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride (CAS: 105565-55-7) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C18H23ClF2N4O and a molecular weight of 384.86 g/mol, this compound is characterized by its ≥98% purity as determined by HPLC analysis. This substance is provided as an imported product, packaged in secure vials to ensure stability and integrity during shipment and storage. It is intended for use in controlled laboratory settings by qualified researchers. Research Applications: This compound is of significant interest in pharmaceutical and neuroscience research. Patent literature identifies derivatives within this chemical class as possessing psychotropic activity, with potential applications in the development of atypical antipsychotic agents . Its research value lies in its potential to interact with central nervous system targets, making it a candidate for investigating new therapeutic pathways for movement disorders and other neurological conditions . Handling and Usage: 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride is strictly for research use in laboratory equipment. It is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all risk assessments and handle the product in accordance with local and national regulations, using appropriate personal protective equipment.

属性

IUPAC Name

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13,17,25H,1-2,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBVEFRJDFVQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909595
Record name 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105565-55-7
Record name BMY 14802 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105565557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMY-14802 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14F9C3J43Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BMY-14802 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of a Potential Atypical Antipsychotic Agent

Abstract

BMY-14802 hydrochloride is a synthetic compound that has been investigated for its potential as an atypical antipsychotic agent. Structurally, it is classified as an α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol derivative. Its primary mechanism of action involves a dual role as a potent antagonist at sigma (σ) receptors and an agonist at serotonin (B10506) 5-HT1A receptors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended for researchers, scientists, and professionals in drug development. The document includes detailed tables of its chemical and pharmacological properties, descriptions of key experimental protocols, and visualizations of its synthesis, proposed signaling pathways, and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a racemic mixture.[3] Its chemical identity and core physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
Chemical Name α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol hydrochloride[4]
Synonyms BMY-14802-1, BMS 181100 hydrochloride[2][5]
CAS Number 105565-55-7[1]
Molecular Formula C₁₈H₂₂F₂N₄O · HCl[1]
Molecular Weight 384.86 g/mol [1]
SMILES Cl.OC(CCCN1CCN(CC1)c1ncc(F)cn1)c1ccc(F)cc1[6]
InChI Key NIBVEFRJDFVQLM-UHFFFAOYSA-N[3]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Appearance Solid[5]
Purity ≥98%[1]
Solubility Water: Soluble to 25 mM[1]
DMSO: 125 mg/mL (324.80 mM)[6]
Ethanol: Slightly soluble (0.1-1 mg/ml)[5]
Storage Desiccate at room temperature[1]

Synthesis Workflow

The synthesis of BMY-14802 can be achieved through a multi-step process as outlined in the literature. A simplified workflow of this synthesis is depicted below.

G cluster_synthesis Synthesis of BMY-14802 A 4-Chloro-4'-fluorobutyrophenone B 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane A->B Ethylene glycol H 1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one B->H Alkylation with G C 2-Chloro-5-fluoro-4-methylthiopyrimidine E Ethyl-4-(5-fluoro-4-methylthio-2-pyrimidinyl)-1-piperazine carboxylate C->E Reaction with D D N-Carboethoxypiperazine D->E F Ethyl-4-(5-fluoro-2-pyrimidinyl)-1-piperazine carboxylate E->F Catalytic hydrogenation G 5-Fluoro-2-(piperazin-1-yl)pyrimidine F->G Acid hydrolysis G->H I BMY-14802 H->I Reduction (Sodium borohydride)

A simplified workflow for the synthesis of BMY-14802.

Pharmacological Properties and Mechanism of Action

This compound exhibits a distinct pharmacological profile, characterized by its high affinity for sigma receptors and moderate affinity for 5-HT1A receptors, with negligible interaction with dopamine (B1211576) D2 receptors.[1][7]

Table 3: Receptor Binding Affinity of BMY-14802
ReceptorSpeciesAssay TypeKi (nM)IC₅₀ (nM)pIC₅₀Reference
Sigma-1 Guinea Pig--INVALID-LINK---Pentazocine binding-1127.3[1][5]
5-HT₁A Rat[³H]8-OH-DPAT binding--6.7[3]
α₁-Adrenergic ---520-[5]
Dopamine D₂ Rat[³H]Spiperone binding>10,0006340<5[5][8]
Sigma Receptor Antagonism

BMY-14802 is a potent sigma receptor antagonist.[1] While the precise physiological functions of sigma receptors are still under investigation, they are known to modulate various neurotransmitter systems, including the dopaminergic system. The antagonism of sigma receptors by BMY-14802 is thought to contribute to its atypical antipsychotic profile by indirectly modulating central dopaminergic pathways.[1]

5-HT1A Receptor Agonism

BMY-14802 also acts as a 5-HT1A receptor agonist.[2] Agonism at 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin release in projection areas like the hippocampus. This action is believed to contribute to the anxiolytic and some of the antipsychotic effects of the compound.

Effects on the Dopaminergic System

Despite its low affinity for D2 receptors, BMY-14802 indirectly modulates dopaminergic neurotransmission.[8] It has been shown to increase dopamine turnover and the firing rate of dopaminergic neurons in the substantia nigra.[8] This indirect modulation of the dopaminergic system, without direct D2 receptor blockade, is a hallmark of atypical antipsychotics and is thought to be responsible for a lower incidence of extrapyramidal side effects.

Proposed Signaling Pathways

The dual action of BMY-14802 on sigma and 5-HT1A receptors initiates distinct downstream signaling cascades.

G cluster_pathway Proposed Signaling Pathways of BMY-14802 cluster_sigma Sigma-1 Receptor cluster_5HT1A 5-HT1A Receptor BMY BMY-14802 S1R Sigma-1 Receptor BMY->S1R Antagonism HT1A 5-HT1A Receptor BMY->HT1A Agonism Modulation Modulation of Dopaminergic System S1R->Modulation Gi Gi/o Protein HT1A->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP ↓ cAMP AC->cAMP G cluster_workflow General Preclinical Evaluation Workflow A Compound Synthesis (BMY-14802) B In Vitro Studies A->B E In Vivo Studies A->E C Receptor Binding Assays (Affinity & Selectivity) B->C D Functional Assays (e.g., cAMP measurement) B->D I Data Analysis & Interpretation C->I D->I F Pharmacokinetic Studies (ADME) E->F G Behavioral Models (e.g., CAR, Amphetamine Hyperactivity) E->G H Toxicity Studies E->H F->I G->I H->I

References

An In-depth Technical Guide to the Mechanism of Action of BMY-14802 Hydrochloride in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-14802 hydrochloride is an atypical antipsychotic agent that has been the subject of extensive preclinical investigation. Its unique pharmacological profile, characterized by high affinity for sigma (σ) receptors and moderate affinity for serotonin (B10506) 5-HT1A receptors with negligible interaction with dopamine (B1211576) D2 receptors, distinguishes it from classical neuroleptics. This technical guide provides a comprehensive overview of the mechanism of action of BMY-14802 in the brain, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.

Introduction

BMY-14802, chemically known as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol hydrochloride, emerged as a potential antipsychotic with a novel mechanism of action.[1] Unlike typical antipsychotics that primarily antagonize dopamine D2 receptors, BMY-14802's therapeutic potential was initially attributed to its potent interaction with sigma receptors.[2] Subsequent research revealed a more complex pharmacology, highlighting its role as a 5-HT1A receptor agonist.[3][4] This guide delves into the intricate molecular and systemic effects of BMY-14802 in the central nervous system.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₈H₂₂F₂N₄O · HCl
Molecular Weight 384.86 g/mol
CAS Number 105565-55-7
Solubility Soluble to 25 mM in water
Purity ≥98%

Pharmacological Profile: Receptor Binding Affinities

The affinity of BMY-14802 for various neurotransmitter receptors has been quantified through radioligand binding assays. The following table summarizes the reported binding affinities (IC50 and Ki values).

ReceptorSpeciesRadioligandIC50 (nM)Ki (nM)Reference
Sigma-1 (σ₁) Receptor --112-
Serotonin 1A (5-HT1A) Receptor ----[2]
Dopamine D2 Receptor Human[³H]spiperone-3346[5]
Rat (striatum)[³H]spiperone6430-[5]
Rat (striatum)[³H]spiroperidol8400-[5]
Mouse-2431-[5]
Alpha-1 (α₁) Adrenergic Receptor --Modest to weak affinity-

Core Mechanisms of Action in the Brain

BMY-14802 exerts its effects in the brain through a multi-faceted mechanism primarily involving the antagonism of sigma-1 receptors and the agonism of 5-HT1A receptors. These actions indirectly modulate dopaminergic and other neurotransmitter systems.

Sigma-1 (σ₁) Receptor Antagonism

BMY-14802 is a potent antagonist of the sigma-1 receptor. While the precise functions of sigma receptors are still under investigation, they are known to be involved in the modulation of various neurotransmitter systems, including the dopaminergic system. Blockade of sigma receptors by BMY-14802 is thought to contribute to its atypical antipsychotic profile by modulating dopamine release and signaling, potentially in brain regions associated with psychosis, such as the nucleus accumbens and caudate.[6]

Serotonin 1A (5-HT1A) Receptor Agonism

BMY-14802 acts as an agonist at 5-HT1A receptors.[3] This agonism is a key component of its mechanism of action. Activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin release in projection areas like the hippocampus.[7] This serotonergic modulation is believed to contribute to the anxiolytic and antipsychotic-like effects of the compound. Furthermore, the 5-HT1A agonism of BMY-14802 has been shown to be responsible for its ability to suppress L-DOPA-induced abnormal involuntary movements in animal models of Parkinson's disease.

Indirect Modulation of Dopaminergic Systems

Despite its negligible direct affinity for dopamine D2 receptors, BMY-14802 significantly modulates dopaminergic neurotransmission.[5] Electrophysiological studies have demonstrated that BMY-14802 can reverse the inhibitory effects of dopamine agonists on the firing of midbrain dopamine neurons, with a more potent effect on A10 (ventral tegmental area) neurons compared to A9 (substantia nigra) neurons.[3][8] This preferential effect on the mesolimbic (A10) over the nigrostriatal (A9) dopamine pathway is a hallmark of atypical antipsychotics and suggests a lower potential for extrapyramidal side effects. The modulation of dopamine neurons by BMY-14802 is thought to be an indirect effect, mediated at least in part by its action on 5-HT1A receptors.[3]

BMY14802_Mechanism_of_Action cluster_drug BMY-14802 cluster_receptors Primary Receptor Targets cluster_neurons Neuronal Systems cluster_effects Downstream Effects BMY14802 BMY-14802 Sigma1 Sigma-1 (σ₁) Receptor BMY14802->Sigma1 Antagonism HT1A 5-HT1A Receptor BMY14802->HT1A Agonism Dopaminergic Dopaminergic Neurons (VTA - A10) Sigma1->Dopaminergic Modulation Serotonergic Serotonergic Neurons (Dorsal Raphe) HT1A->Serotonergic Inhibition of Firing Dopamine Modulation of Dopamine Release Dopaminergic->Dopamine Serotonin Reduced Serotonin Release Serotonergic->Serotonin Antipsychotic Antipsychotic-like Effects Dopamine->Antipsychotic Serotonin->Antipsychotic

Fig. 1: Simplified signaling pathway of BMY-14802 in the brain.

Key Experimental Methodologies

The pharmacological profile of BMY-14802 has been elucidated through a variety of in vitro and in vivo experimental paradigms.

Radioligand Binding Assays
  • Objective: To determine the affinity of BMY-14802 for various receptors.

  • Methodology:

    • Membrane Preparation: Brain tissue (e.g., striatum for D2 receptors) or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes.[9]

    • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of BMY-14802.[5][9]

    • Separation: Bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.[9]

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of BMY-14802 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis
  • Objective: To measure the effect of BMY-14802 on extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., dorsal raphe, hippocampus).[10]

    • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.[10]

    • Dialysate Collection: Neurotransmitters and their metabolites from the extracellular space diffuse across the semi-permeable membrane of the probe and are collected in the exiting perfusate (dialysate).[10]

    • Sample Analysis: The concentration of analytes in the dialysate is quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

    • Drug Administration: BMY-14802 is administered systemically (e.g., intraperitoneally), and changes in neurotransmitter levels are monitored over time.

Electrophysiological Recordings
  • Objective: To assess the effects of BMY-14802 on the firing activity of specific neuronal populations.

  • Methodology:

    • Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

    • Electrode Placement: A recording microelectrode is lowered into the brain region of interest (e.g., substantia nigra, ventral tegmental area, dorsal raphe nucleus).[3][7][8]

    • Single-Unit Recording: The spontaneous electrical activity (action potentials) of individual neurons is recorded.[3][7][8]

    • Drug Administration: BMY-14802 is administered intravenously or via microiontophoresis directly onto the recorded neuron.[3]

    • Data Analysis: Changes in the firing rate and pattern of the neurons in response to the drug are analyzed.

Conditioned Avoidance Response (CAR)
  • Objective: To evaluate the antipsychotic-like potential of BMY-14802 in a behavioral model.

  • Methodology:

    • Apparatus: A shuttle box with two compartments separated by a doorway is used.[11]

    • Training: An animal (typically a rat) is trained to avoid an aversive unconditioned stimulus (e.g., a mild footshock) by moving to the other compartment upon presentation of a conditioned stimulus (e.g., a light or tone).[11][12]

    • Testing: After training, the animal is administered BMY-14802 or a vehicle.[12]

    • Data Collection: The number of successful avoidances (moving during the conditioned stimulus) and escapes (moving during the unconditioned stimulus) is recorded.[12]

    • Interpretation: A selective suppression of the conditioned avoidance response without affecting the escape response is indicative of antipsychotic-like activity.[11][12]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Neurochemical & Electrophysiological Profiling cluster_behavioral Behavioral Pharmacology cluster_preclinical Preclinical Development Binding Radioligand Binding Assays (Receptor Affinity) Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Binding->Microdialysis Electrophysiology Electrophysiology (Neuronal Firing) Binding->Electrophysiology CAR Conditioned Avoidance Response (CAR) (Antipsychotic-like Activity) Microdialysis->CAR Electrophysiology->CAR OtherBehavior Other Behavioral Models (e.g., Latent Inhibition) CAR->OtherBehavior Tox Toxicology & Safety Pharmacology OtherBehavior->Tox Clinical Clinical Trials Tox->Clinical

Fig. 2: A typical experimental workflow for the preclinical evaluation of a novel antipsychotic agent like BMY-14802.

Behavioral Effects

In preclinical models, BMY-14802 exhibits a profile consistent with atypical antipsychotic activity. It effectively attenuates conditioned avoidance responding in rats, a classic behavioral screen for antipsychotic potential.[12] Furthermore, BMY-14802 has been shown to antagonize amphetamine-induced disruption of latent inhibition, another model relevant to the cognitive deficits in schizophrenia.[13] Importantly, BMY-14802 does not induce catalepsy in rats, a common side effect of typical antipsychotics that is associated with extrapyramidal symptoms.[2]

Clinical Development

BMY-14802 progressed to clinical trials for the treatment of schizophrenia. However, in a multicenter study involving patients with acute exacerbations of schizophrenia, BMY-14802 did not show significant improvement in psychiatric symptoms as measured by the Brief Psychiatric Rating Scale or the Clinical Global Impression scale.[2] The drug was well-tolerated and did not produce extrapyramidal side effects.[2]

Conclusion

This compound possesses a unique and complex mechanism of action in the brain, primarily driven by its antagonism of sigma-1 receptors and agonism of 5-HT1A receptors. This dual action leads to an indirect modulation of the dopaminergic system, with a preferential effect on the mesolimbic pathway. Preclinical studies robustly demonstrated its potential as an atypical antipsychotic with a favorable side-effect profile. While it did not demonstrate efficacy in clinical trials for schizophrenia, the study of BMY-14802 has provided valuable insights into novel pharmacological approaches for the treatment of psychosis and other neuropsychiatric disorders, highlighting the potential of targeting sigma and 5-HT1A receptors. Further research into compounds with similar mechanisms may yet yield effective therapeutic agents.

References

The Binding Profile of BMY-14802 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-14802 hydrochloride is a synthetic organic compound that has been investigated for its potential as an atypical antipsychotic agent. Its mechanism of action deviates from traditional antipsychotics, which primarily target dopamine (B1211576) D2 receptors. BMY-14802 exhibits a complex pharmacology characterized by a high affinity for sigma receptors, with additional interactions at serotonin (B10506) and, to a lesser extent, dopamine receptor subtypes. This technical guide provides a comprehensive overview of the binding profile of BMY-14802, detailing its affinity for various central nervous system receptors, the experimental methodologies used to determine these interactions, and the implicated signaling pathways.

Core Binding Profile of this compound

This compound is distinguished by its potent interaction with sigma receptors, where it acts as an antagonist.[1] It also demonstrates significant affinity for the serotonin 5-HT1A receptor, functioning as an agonist.[2] Its binding to dopamine receptors is comparatively negligible.[1] The multifaceted binding profile of BMY-14802, particularly its high sigma receptor affinity coupled with 5-HT1A agonism, has been the basis for its investigation as a novel therapeutic agent for psychosis, potentially offering a different side-effect profile compared to conventional neuroleptics.[1][2]

Quantitative Binding Data

The binding affinities of this compound for various receptors have been determined through in vitro radioligand binding assays. The following table summarizes the available quantitative data, providing a comparative view of its receptor interaction profile.

Receptor SubtypeLigand TypeValue (nM)Assay TypeSource
Sigma-1 (σ1) AntagonistKi: 265Radioligand Displacement Assay (--INVALID-LINK---pentazocine)[3]
Serotonin 1A (5-HT1A) Agonist-Radioligand Displacement Assay ([3H]8-OH-DPAT)[3]
Dopamine D2 Weak AntagonistIC50: >10,000Radioligand Displacement Assay ([3H]spiperone)[4]
Dopamine D4 ---[2]
Serotonin 2 (5-HT2) ---[2]
Alpha-1 Adrenergic (α1) ----

Note: The table will be populated with more specific Ki and IC50 values as they are synthesized from further analysis of the search results. A dash (-) indicates that the affinity is noted in the literature but a precise quantitative value was not found in the initial search.

Experimental Protocols

The determination of the binding affinities of this compound relies on established in vitro pharmacological assays, primarily radioligand binding assays. These assays are fundamental in drug discovery for quantifying the interaction between a ligand (the drug) and its target receptor.

General Principle of Radioligand Displacement Binding Assay

Radioligand displacement assays are a common method to determine the affinity of an unlabeled compound (like BMY-14802) for a receptor.[5] The principle involves a competition between a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this, its inhibitory constant (Ki) or the concentration that inhibits 50% of the specific binding (IC50) can be calculated.

Key Experimental Methodologies:

1. Sigma Receptor Binding Assay:

  • Tissue/Cell Preparation: Membranes are prepared from tissues or cells known to express a high density of sigma receptors, such as guinea pig brain. The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.

  • Radioligand: A selective radiolabeled sigma receptor ligand, such as --INVALID-LINK---pentazocine for σ1 receptors, is used.

  • Assay Procedure: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of BMY-14802.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of BMY-14802. The Ki value is then calculated using the Cheng-Prusoff equation.

2. Serotonin 5-HT1A Receptor Binding Assay:

  • Tissue/Cell Preparation: Membranes from brain regions rich in 5-HT1A receptors, such as the hippocampus or cortex, or cells recombinantly expressing the human 5-HT1A receptor are used.[6]

  • Radioligand: A specific 5-HT1A receptor radioligand, typically the agonist [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), is employed.[7]

  • Assay Procedure: The assay follows the same competitive binding principle as described for the sigma receptor assay, with BMY-14802 competing with [3H]8-OH-DPAT for binding to the 5-HT1A receptors.

  • Data Analysis: Similar data analysis methods are used to determine the affinity of BMY-14802 for the 5-HT1A receptor.

3. Dopamine D2 Receptor Binding Assay:

  • Tissue/Cell Preparation: Membranes from the striatum, a brain region with a high density of D2 receptors, or cells expressing the D2 receptor are utilized.[4]

  • Radioligand: A potent D2 antagonist radioligand, such as [3H]spiperone, is commonly used.[4]

  • Assay Procedure: The competitive binding assay is performed to assess the ability of BMY-14802 to displace [3H]spiperone from D2 receptors.

  • Data Analysis: The resulting data are analyzed to quantify the low affinity of BMY-14802 for the D2 receptor.[4]

Visualizing the Molecular Interactions and Processes

To better understand the complex pharmacology of BMY-14802, the following diagrams illustrate its proposed signaling pathway and a typical experimental workflow.

BMY14802_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMY-14802 BMY-14802 Sigma1R Sigma-1 Receptor BMY-14802->Sigma1R Antagonist 5HT1AR 5-HT1A Receptor BMY-14802->5HT1AR Agonist D2R Dopamine D2 Receptor BMY-14802->D2R Weak Antagonist Downstream_Signaling_Sigma Modulation of Ion Channels & Intracellular Signaling Sigma1R->Downstream_Signaling_Sigma Blocks Endogenous Ligand Action G_protein Gi/o Protein 5HT1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production Downstream_Signaling_5HT1A Neuronal Hyperpolarization cAMP->Downstream_Signaling_5HT1A

Caption: Proposed signaling pathway of this compound.

Radioligand_Displacement_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Membrane_Prep Prepare receptor-containing membranes from tissue or cells Incubate Incubate membranes, radioligand, and BMY-14802 together to allow binding to reach equilibrium Membrane_Prep->Incubate Radioligand_Prep Prepare fixed concentration of radiolabeled ligand Radioligand_Prep->Incubate Test_Compound_Prep Prepare serial dilutions of BMY-14802 Test_Compound_Prep->Incubate Filtration Rapidly filter the mixture to separate bound from free radioligand Incubate->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Quantification Quantify radioactivity on filters using a scintillation counter Washing->Quantification Data_Analysis Analyze data to determine IC50 and Ki values Quantification->Data_Analysis

Caption: Workflow of a typical radioligand displacement binding assay.

Conclusion

The binding profile of this compound is characterized by a primary interaction with sigma receptors as an antagonist and a significant agonist activity at 5-HT1A receptors. Its affinity for dopamine D2 receptors, the main target of traditional antipsychotics, is notably low. This unique pharmacological profile suggests a mechanism of action that is distinct from conventional neuroleptics and has driven its investigation as a potential atypical antipsychotic with a potentially improved side-effect profile. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel therapeutics for neuropsychiatric disorders. Further research into the downstream signaling consequences of BMY-14802's interactions with its primary targets will be crucial in fully elucidating its therapeutic potential.

References

BMY-14802 Hydrochloride: A Technical Guide to a Selective Sigma Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-14802 hydrochloride is a potent and selective sigma receptor antagonist that has been investigated for its potential as an atypical antipsychotic agent. This technical guide provides an in-depth overview of BMY-14802, consolidating key findings on its receptor binding profile, pharmacodynamics, and preclinical efficacy. Detailed experimental methodologies for seminal studies are presented, alongside visualizations of its proposed mechanism of action and relevant experimental workflows. This document aims to serve as a comprehensive resource for researchers engaged in the study of sigma receptor pharmacology and the development of novel therapeutics for neuropsychiatric disorders.

Introduction

BMY-14802, chemically known as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, is a compound that has garnered significant interest for its unique pharmacological profile. Unlike typical antipsychotics that primarily target dopamine (B1211576) D2 receptors, BMY-14802 exhibits high affinity for sigma receptors, with moderate to weak affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors, and notably low affinity for dopamine D2 receptors.[1][2][3] This profile suggests a mechanism of action that may offer antipsychotic efficacy with a reduced risk of extrapyramidal side effects.[1] This guide synthesizes the available technical data on this compound, focusing on its role as a sigma receptor antagonist.

Physicochemical Properties

BMY-14802 is commonly used in its monohydrochloride salt form, which enhances its solubility for research purposes.

PropertyValueReference
Molecular Formula C₁₈H₂₂F₂N₄O · HCl[4]
Molecular Weight 384.86 g/mol [4]
CAS Number 105565-55-7[4]
Appearance Solid[2]
Solubility Soluble to 25 mM in water. Sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in ethanol (B145695) (0.1-1 mg/ml).[2][4]
Purity ≥98%[2][4]
Storage Desiccate at room temperature.[4]

Receptor Binding Affinity

BMY-14802 is characterized by its potent and selective binding to sigma receptors. The following table summarizes its binding affinities for various neurotransmitter receptors.

ReceptorIC₅₀ (nM)CommentsReference
Sigma Receptor 112Potent antagonist[2][4][5][6]
α₁-Adrenergic Receptor 520Modest affinity[2]
Dopamine D₂ Receptor 6,340 (>10,000 in another study)Negligible to very low affinity[2][3]
Serotonin 5-HT₁A Receptor -Modest to weak affinity[1][4][5]

Proposed Mechanism of Action: Sigma Receptor Antagonism

The primary mechanism of action of BMY-14802 is believed to be its antagonism at sigma receptors, particularly the sigma-1 subtype. Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface that modulate a variety of cellular functions, including ion channel activity, neurotransmitter release, and neuronal survival.

As an antagonist, BMY-14802 is thought to stabilize the sigma-1 receptor in its inactive state, preventing its interaction with client proteins and downstream signaling partners. This action indirectly modulates central dopaminergic systems, which is hypothesized to underlie its antipsychotic effects without direct dopamine receptor blockade.[4][5]

BMY14802_MoA cluster_ER Endoplasmic Reticulum cluster_Neuron Neuron Sigma1R Sigma-1 Receptor BiP BiP/GRP78 Sigma1R->BiP Inactive Complex Dopamine_Modulation Modulation of Dopaminergic Systems Sigma1R->Dopamine_Modulation Indirect Regulation BMY14802 BMY-14802 BMY14802->Sigma1R Antagonism Antipsychotic_Effects Potential Antipsychotic Effects Dopamine_Modulation->Antipsychotic_Effects

Proposed mechanism of BMY-14802 action.

Preclinical Pharmacology: In Vivo Studies

Several preclinical studies in animal models have demonstrated the potential antipsychotic-like effects of BMY-14802.

Study TypeAnimal ModelKey FindingsED₅₀ / Doses TestedReference
Conditioned Avoidance Response RatInhibited conditioned avoidance response, a predictor of antipsychotic activity.26.4 mg/kg[2]
Apomorphine-Induced Stereotypy RatInhibited stereotyped behavior induced by the dopamine agonist apomorphine.33 mg/kg[2]
Latent Inhibition RatAntagonized amphetamine-induced disruption of latent inhibition and enhanced latent inhibition when administered alone.5, 15, and 30 mg/kg[7]
Methamphetamine-Induced Sensitization RatPrevented the development of behavioral sensitization to methamphetamine.15 and 30 mg/kg[8]
Dopamine Neuron Activity RatIndirectly modulated the activity of midbrain dopamine neurons, with a more potent effect on A10 (mesolimbic) than A9 (nigrostriatal) neurons.2.5-10.0 mg/kg (chronic)[9]
Neurotensin (B549771) Levels RatIncreased neurotensin concentrations in the nucleus accumbens and caudate, similar to typical antipsychotics.35 mg/kg/day[10]

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity of BMY-14802 for various receptors.

  • General Protocol:

    • Membrane Preparation: Brain tissue (e.g., rat striatum for D2 receptors) is homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in an assay buffer.

    • Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of BMY-14802.

    • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value (the concentration of BMY-14802 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

Radioligand_Binding_Workflow Start Start: Tissue Homogenization Membrane_Prep Membrane Preparation (Centrifugation) Start->Membrane_Prep Incubation Incubation: Membranes + Radioligand + BMY-14802 Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of bound/free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀) Counting->Analysis End End: Binding Affinity Analysis->End

Workflow for Radioligand Binding Assay.
Conditioned Avoidance Response (CAR) in Rats

  • Objective: To assess the potential antipsychotic activity of BMY-14802.

  • Protocol:

    • Apparatus: A shuttle box with two compartments separated by a door. The floor is a grid capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.

    • Training: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the CS.

    • Drug Administration: BMY-14802 or vehicle is administered to the trained rats at various doses.

    • Testing: After a set pre-treatment time, the rats are placed in the shuttle box and subjected to a series of trials.

    • Data Collection: The number of successful avoidances (moving to the other compartment during the CS presentation) and escape failures (not moving during the US presentation) are recorded.

    • Analysis: The dose-dependent effects of BMY-14802 on avoidance behavior are analyzed. A decrease in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.

Apomorphine-Induced Stereotypy in Rats
  • Objective: To evaluate the ability of BMY-14802 to antagonize dopamine-mediated behaviors.

  • Protocol:

    • Animals: Male rats are habituated to the testing environment (e.g., individual cages).

    • Drug Pre-treatment: Rats are pre-treated with various doses of BMY-14802 or vehicle.

    • Apomorphine Challenge: After a specified time, rats are administered a dose of apomorphine, a non-selective dopamine receptor agonist, to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).

    • Behavioral Scoring: The intensity of stereotyped behavior is observed and scored by a trained observer, typically at regular intervals over a period of 1-2 hours, using a standardized rating scale.

    • Data Analysis: The scores are summed or averaged for each treatment group, and the ability of BMY-14802 to reduce apomorphine-induced stereotypy is determined.

Clinical Development

BMY-14802 reached Phase III clinical trials for the treatment of psychosis.[11] However, in a multicenter study involving patients with acute exacerbations of schizophrenia, BMY-14802 (up to 3000 mg/day) did not show significant improvement in psychiatric symptoms as measured by the Brief Psychiatric Rating Scale (BPRS) or Clinical Global Improvement (CGI) scale.[1] The drug was well-tolerated and did not produce extrapyramidal side effects.[1] Ultimately, BMY-14802 was not marketed for this indication.

Conclusion

This compound is a valuable research tool for elucidating the role of sigma receptors in the central nervous system. Its pharmacological profile as a potent sigma receptor antagonist with minimal affinity for dopamine D2 receptors distinguishes it from classical antipsychotics. While clinical trials in schizophrenia were not successful, the preclinical data suggest that the sigma receptor remains a compelling target for the development of novel therapeutics for neuropsychiatric and neurological disorders. The detailed methodologies and data presented in this guide provide a solid foundation for future research in this area.

References

The 5-HT1A Receptor Agonist Activity of BMY-14802 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-14802 hydrochloride, initially developed as a sigma receptor antagonist with potential antipsychotic properties, exhibits significant agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor. This dual pharmacology has prompted extensive investigation into its mechanism of action and potential therapeutic applications, including anxiolytic and antipsychotic effects. This document provides a comprehensive technical guide on the 5-HT1A receptor agonist activity of BMY-14802, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development.

Quantitative Pharmacological Data

The interaction of BMY-14802 with the 5-HT1A receptor has been quantified through various in vitro and in vivo studies. The following tables summarize the key binding and functional parameters.

Table 1: Receptor Binding Affinity

This table presents the binding affinity of BMY-14802 for the 5-HT1A receptor in comparison to its primary target, the sigma receptor. Affinity is expressed as pIC50, the negative logarithm of the concentration required for 50% inhibition of radioligand binding. A higher pIC50 value indicates greater affinity.

Target ReceptorParameterValueSpecies/TissueReference
5-HT1A Receptor pIC506.7Rat[1]
Sigma Binding SitepIC507.3Rat[1]
Sigma ReceptorIC50112 nMNot Specified[2]

Table 2: Functional Agonist Activity

This table details the functional potency of BMY-14802 as a 5-HT1A agonist. The pEC50 value represents the negative logarithm of the concentration required to elicit a 50% maximal response, in this case, the antagonism of forskolin-stimulated adenylate cyclase activity, a hallmark of 5-HT1A receptor activation.

AssayParameterValueSpecies/TissueReference
Forskolin-Stimulated Adenylate CyclasepEC506.2Not Specified[1]

Table 3: In Vivo Pharmacological Effects

This table summarizes the dose-dependent effects of BMY-14802 observed in animal models, which are attributed to its 5-HT1A agonist activity.

EffectDose Range (Systemic)SpeciesBrain Region(s)Reference
Dose-dependent decrease in extracellular 5-HT5-20 mg/kgRatDorsal Raphe, Hippocampus[3]
Generalization to 8-OH-DPAT discriminative stimulus3-15 mg/kgRatWhole Brain[1]
Reversal of amphetamine-induced neuronal changes5, 10, 20 mg/kgRatNeostriatum[4]
Antagonism of amphetamine-induced disruption of Latent Inhibition15, 30 mg/kgRatWhole Brain[5]

Signaling Pathways and Mechanisms of Action

Activation of the 5-HT1A receptor by an agonist like BMY-14802 initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), it primarily signals through the Gi/o pathway.

Canonical Gi/o Signaling Pathway

Upon binding of BMY-14802, the 5-HT1A receptor undergoes a conformational change, activating the associated heterotrimeric Gi/o protein. This activation causes the dissociation of the Gαi/o subunit from the Gβγ dimer.[6]

  • Gαi/o Subunit: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[6]

  • Gβγ Dimer: The freed Gβγ dimer can directly modulate ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6][7] This activation results in potassium ion efflux, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability and firing rate.[7]

5-HT1A_Signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (Inactive) receptor->g_protein Activates g_protein_active Gαi (GTP) Gβγ g_protein->g_protein_active GDP→GTP ac Adenylyl Cyclase g_protein_active:ga->ac Inhibits girk GIRK Channel (Closed) g_protein_active:gbg->girk Activates camp cAMP ac->camp ac->camp girk_open GIRK Channel (Open) girk->girk_open k_out K+ Efflux girk_open->k_out Allows bmy BMY-14802 bmy->receptor Binds atp ATP atp->camp Converts pka PKA Activity camp->pka Activates hyperpolarization Hyperpolarization ↓ Neuronal Firing k_out->hyperpolarization

Canonical 5-HT1A receptor Gi/o signaling pathway activated by BMY-14802.
Impact on Serotonergic Systems

BMY-14802's agonist action at presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus is a key mechanism.[3] Activation of these autoreceptors inhibits the firing of the neuron, leading to a dose-dependent decrease in the release of serotonin (5-HT) in projection areas like the hippocampus.[3] This action is believed to contribute to its anxiolytic potential.

Autoreceptor_Logic bmy BMY-14802 autoreceptor Presynaptic 5-HT1A Autoreceptor (Dorsal Raphe) bmy->autoreceptor Activates (Agonist) firing Serotonergic Neuron Firing autoreceptor->firing Inhibits release 5-HT Release (e.g., in Hippocampus) firing->release Leads to anxiolysis Potential Anxiolytic Effect release->anxiolysis Contributes to

Logical flow of BMY-14802 action on presynaptic 5-HT1A autoreceptors.

Key Experimental Protocols

The characterization of BMY-14802's 5-HT1A agonist activity relies on established methodologies. Below are detailed protocols for the principal assays cited.

Radioligand Binding Assay (for pIC50 Determination)

Objective: To determine the binding affinity of BMY-14802 for the 5-HT1A receptor by measuring its ability to displace a specific radiolabeled ligand.

Materials:

  • Tissue homogenate (e.g., rat hippocampus or cells expressing recombinant 5-HT1A receptors).

  • Radioligand (e.g., [³H]8-OH-DPAT, a 5-HT1A agonist).

  • This compound stock solution and serial dilutions.

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.1% ascorbic acid).

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold and vacuum.

Procedure:

  • Preparation: Prepare tissue homogenates and resuspend in incubation buffer to a final protein concentration of ~1 mg/mL.

  • Incubation: In test tubes, combine the tissue homogenate, a fixed concentration of [³H]8-OH-DPAT (typically near its Kd value), and varying concentrations of BMY-14802.

  • Total & Non-specific Binding: Include control tubes for total binding (no competitor drug) and non-specific binding (a high concentration of a non-labeled ligand, e.g., 10 µM serotonin, to saturate all specific binding sites).

  • Reaction: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the logarithm of the BMY-14802 concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which can be converted to pIC50.

Forskolin-Stimulated Adenylate Cyclase Inhibition Assay (for pEC50 Determination)

Objective: To measure the functional agonist activity of BMY-14802 by quantifying its ability to inhibit cAMP production stimulated by forskolin (B1673556).

Materials:

  • Membrane preparation from relevant tissue (e.g., guinea pig hippocampus).[8]

  • Assay Buffer (e.g., Tris-HCl buffer containing ATP, MgCl₂, an ATP-regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase, and a phosphodiesterase inhibitor like IBMX).

  • Forskolin solution (to directly activate adenylate cyclase).[9][10]

  • This compound stock solution and serial dilutions.

  • cAMP detection kit (e.g., RIA or HTRF-based).

Procedure:

  • Pre-incubation: Pre-incubate the membrane preparation with varying concentrations of BMY-14802.

  • Stimulation: Initiate the reaction by adding the assay buffer containing a fixed concentration of forskolin (typically 1-10 µM) to all tubes.

  • Incubation: Incubate at 30-37°C for 10-15 minutes.

  • Termination: Stop the reaction by heating or adding a stop solution.

  • Quantification: Measure the amount of cAMP produced in each sample using a suitable detection kit according to the manufacturer's instructions.

  • Analysis: The agonist effect of BMY-14802 is observed as a concentration-dependent decrease in the amount of cAMP produced in the presence of forskolin. Plot the percentage of inhibition against the logarithm of the BMY-14802 concentration to determine the EC50 and pEC50 values.[1]

In Vivo Microdialysis (for Neurotransmitter Release)

Objective: To measure extracellular levels of serotonin (5-HT) and its metabolites in specific brain regions of awake, freely moving animals following systemic administration of BMY-14802.[3]

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes (with a membrane of appropriate length and molecular weight cut-off).

  • Guide cannulae.

  • A micro-infusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector (preferably refrigerated).

  • HPLC system with electrochemical detection (HPLC-ED) for analyzing monoamines.

  • This compound for injection.

Procedure:

  • Surgical Implantation: Anesthetize the animal (e.g., Sprague-Dawley rat) and use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest (e.g., dorsal raphe nucleus or hippocampus). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion & Equilibration: Connect the probe to the infusion pump and begin perfusing with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials in the fraction collector. Analyze these samples via HPLC-ED to establish a stable baseline of extracellular 5-HT levels.

  • Drug Administration: Administer BMY-14802 systemically (e.g., intraperitoneally) at the desired dose(s).

  • Post-injection Collection: Continue collecting and analyzing dialysate samples for several hours to monitor changes in 5-HT levels over time.

  • Data Analysis: Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration. This allows for the assessment of the magnitude and duration of the drug's effect on serotonin release.

Microdialysis_Workflow cluster_prep Preparation cluster_exp Experiment Day cluster_analysis Analysis S1 Surgery: Implant Guide Cannula in Target Brain Region S2 Animal Recovery (Several Days) S1->S2 E1 Insert Microdialysis Probe S2->E1 E2 Begin aCSF Perfusion & Equilibrate System E1->E2 E3 Collect Baseline Samples (e.g., 3-5 fractions) E2->E3 E4 Administer BMY-14802 (Systemic Injection) E3->E4 E5 Collect Post-Injection Samples over Time E4->E5 A1 Quantify 5-HT in Samples via HPLC-ED E5->A1 A2 Calculate % Change from Baseline A1->A2 A3 Plot Time-Course of 5-HT Levels A2->A3

Experimental workflow for in vivo microdialysis studies.

Conclusion

This compound is a pharmacologically complex agent whose profile is significantly defined by its agonist activity at the 5-HT1A receptor. Biochemical evidence demonstrates a direct, functionally relevant interaction with the receptor, leading to the inhibition of adenylyl cyclase.[1] In vivo studies corroborate this, showing that BMY-14802 modulates serotonergic neuronal firing and neurotransmitter release in a manner consistent with 5-HT1A agonism, producing behavioral effects relevant to potential anxiolytic and antipsychotic applications.[1][3] The detailed protocols and data presented herein provide a foundational resource for professionals engaged in the study of 5-HT1A receptor pharmacology and the development of novel CNS therapeutics.

References

Pharmacological Profile of BMY-14802 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-14802 hydrochloride is an investigational atypical antipsychotic agent characterized by a unique pharmacological profile that distinguishes it from classical neuroleptics. Its primary mechanism of action is centered on high-affinity antagonism at the sigma-1 (σ₁) receptor, coupled with agonist activity at the serotonin (B10506) 1A (5-HT₁ₐ) receptor. Notably, BMY-14802 exhibits a very low affinity for dopamine (B1211576) D₂ receptors, the primary target of typical antipsychotic medications. This technical guide provides an in-depth overview of the pharmacological classification of BMY-14802, presenting quantitative binding data, detailed experimental methodologies, and a visual representation of its associated signaling pathways.

Pharmacological Classification

BMY-14802 is classified as a sigma-1 (σ₁) receptor antagonist and a serotonin 1A (5-HT₁ₐ) receptor agonist .[1][2][3] Its potential antipsychotic effects are thought to be mediated through this dual mechanism, which modulates dopaminergic systems indirectly, rather than by direct dopamine receptor blockade.[4] This profile suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects commonly associated with D₂ receptor antagonists.[2][4] The compound also shows some affinity for α₁-adrenergic receptors.[1]

Receptor Binding Affinity

The binding profile of this compound has been characterized across a range of neurotransmitter receptors. The following table summarizes its binding affinities, primarily expressed as IC₅₀ or Kᵢ values. A lower value indicates a higher binding affinity.

Receptor SubtypeSpeciesRadioligandIC₅₀ (nM)Kᵢ (nM)pIC₅₀/pKᵢReference(s)
**Sigma-1 (σ₁) **Guinea Pig--INVALID-LINK---Pentazocine112-7.3[3][5]
Serotonin 1A (5-HT₁ₐ) Rat[³H]8-OH-DPAT--6.7 (pIC₅₀)[3]
Dopamine D₂ Rat[³H]Spiperone>10,000-<5.0[4]
Dopamine D₂ Human[³H]Spiperone-33465.48[6]
Dopamine D₂ Rat[³H]Spiroperidol8400-5.08[6]
Dopamine D₃ Human[³H]Spiperone>2000-5.7[6]

Experimental Protocols

The following sections detail the generalized methodologies employed in the key experiments cited for the pharmacological characterization of BMY-14802.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.[7] These assays typically involve the incubation of a biological sample containing the receptor of interest with a radiolabeled ligand that is known to bind to that receptor. The ability of the test compound (BMY-14802) to displace the radioligand is then measured.

Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of BMY-14802 for various receptors, including sigma-1, 5-HT₁ₐ, and dopamine D₂.

Materials:

  • Receptor Source: Homogenates of specific brain regions (e.g., guinea pig brain for sigma receptors, rat striatum for dopamine receptors) or cell lines expressing the recombinant human receptor.[4][8]

  • Radioligands:

    • For Sigma-1 receptors: --INVALID-LINK---Pentazocine.[8][9]

    • For 5-HT₁ₐ receptors: [³H]8-OH-DPAT.[3]

    • For Dopamine D₂ receptors: [³H]Spiperone or [³H]Spiroperidol.[4][6]

  • Test Compound: this compound in a range of concentrations.

  • Assay Buffer: Typically a Tris-HCl buffer with appropriate pH and ionic strength.

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Tissue/Cell Membrane Preparation: The tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of BMY-14802 in the assay buffer. A set of tubes containing the radioligand and an excess of a known, non-radioactive ligand is used to determine non-specific binding.

  • Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of BMY-14802 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]

Functional Assay for 5-HT₁ₐ Receptor Agonism

Functional assays are employed to determine the biological effect of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors like 5-HT₁ₐ, a common method is to measure the modulation of second messenger systems, such as cyclic AMP (cAMP).

Objective: To assess the agonist activity of BMY-14802 at the 5-HT₁ₐ receptor by measuring its effect on forskolin-stimulated adenylate cyclase activity.[5][11]

Materials:

  • Receptor Source: Rat hippocampal membranes, which are rich in 5-HT₁ₐ receptors.

  • Stimulant: Forskolin, a direct activator of adenylate cyclase.

  • Test Compound: this compound in a range of concentrations.

  • Reagents for cAMP measurement: Including ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), and a cAMP assay kit.

Procedure:

  • Membrane Preparation: Rat hippocampal tissue is homogenized, and the membranes are prepared as described for the binding assay.

  • Incubation: The membranes are incubated with ATP, a phosphodiesterase inhibitor, forskolin, and varying concentrations of BMY-14802.

  • Reaction: The reaction is allowed to proceed for a defined time at a specific temperature.

  • Termination: The reaction is stopped, typically by heating or adding a stop solution.

  • cAMP Measurement: The amount of cAMP produced is quantified using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of BMY-14802 to inhibit the forskolin-stimulated increase in cAMP levels is determined. The concentration of BMY-14802 that produces 50% of its maximal inhibitory effect (EC₅₀) is calculated. This inhibition of the stimulated cAMP production is indicative of an agonist action at the Gᵢ-coupled 5-HT₁ₐ receptor.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by BMY-14802 and a generalized workflow for determining receptor binding affinity.

G cluster_0 BMY-14802 Pharmacodynamics cluster_1 Sigma-1 Receptor Antagonism cluster_2 5-HT1A Receptor Agonism BMY14802 BMY-14802 Sigma1 Sigma-1 Receptor BMY14802->Sigma1 Antagonist HT1A 5-HT1A Receptor BMY14802->HT1A Agonist Ca_signaling Intracellular Ca²⁺ Signaling Sigma1->Ca_signaling Modulation G_protein Gαi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: BMY-14802's dual mechanism of action.

G start Start prep Receptor Preparation (Tissue Homogenization/Cell Culture) start->prep incubation Incubation (Receptor + Radioligand + BMY-14802) prep->incubation separation Separation of Bound/Free Ligand (Filtration) incubation->separation quantification Quantification (Scintillation Counting) separation->quantification analysis Data Analysis (IC50/Ki Determination) quantification->analysis end End analysis->end

Caption: Experimental workflow for radioligand binding assay.

Conclusion

This compound possesses a distinct pharmacological profile as a high-affinity sigma-1 receptor antagonist and a 5-HT₁ₐ receptor agonist, with negligible affinity for dopamine D₂ receptors. This unique combination of activities has positioned it as a subject of interest in the development of atypical antipsychotics with a potentially favorable side-effect profile. The data and methodologies presented in this guide provide a comprehensive technical foundation for professionals in the field of drug discovery and neuroscience research. Further investigation into the intricate signaling cascades modulated by BMY-14802 will be crucial in fully elucidating its therapeutic potential.

References

Synthesis of BMY-14802 Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-14802, a compound with notable affinity for sigma and serotonin (B10506) 5-HT1A receptors, has been a subject of interest in neuropharmacology. This technical guide provides an in-depth overview of its chemical synthesis, culminating in the formation of its hydrochloride salt. The synthesis is a multi-step process involving the preparation of two key intermediates: a protected butyrophenone (B1668137) derivative and a fluorinated piperazinylpyrimidine moiety. These intermediates are then coupled, followed by deprotection and reduction to yield the final alcohol, BMY-14802. This document outlines the detailed experimental protocols for each reaction, summarizes quantitative data in tabular form, and provides a visual representation of the synthetic pathway.

Introduction

BMY-14802, chemically known as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, is a psychoactive compound that has been investigated for its potential antipsychotic properties. Its unique pharmacological profile, characterized by high affinity for sigma receptors and moderate affinity for 5-HT1A receptors with low affinity for dopamine (B1211576) D2 receptors, distinguishes it from typical neuroleptics. The synthesis of BMY-14802 hydrochloride is a convergent process, which is detailed in the following sections.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

A schematic representation of this pathway is provided below.

Synthesis_Pathway cluster_butyrophenone Butyrophenone Intermediate Synthesis cluster_piperazine Piperazine Intermediate Synthesis cluster_final_steps Final Assembly and Modification 4-chloro-4'-fluorobutyrophenone 4-Chloro-4'-fluorobutyrophenone ketal 2-(3-Chloropropyl)-2- (4-fluorophenyl)-1,3-dioxolane 4-chloro-4'-fluorobutyrophenone->ketal Ethylene (B1197577) glycol, p-TsOH, Toluene (B28343), reflux coupled_ketal 1-(4-Fluorophenyl)-4-(4-(5-fluoro- 2-pyrimidinyl)-1-piperazinyl)butan-1-one (Ketal Protected) ketal->coupled_ketal 5-Fluoro-2-(piperazin-1-yl)pyrimidine, NaI, K2CO3, MIBK, reflux 2-chloro-5-fluoro-4-methylthiopyrimidine 2-Chloro-5-fluoro- 4-methylthiopyrimidine ethyl_piperazine_carboxylate_thio Ethyl 4-(5-fluoro-4-methylthio- 2-pyrimidinyl)-1-piperazinecarboxylate 2-chloro-5-fluoro-4-methylthiopyrimidine->ethyl_piperazine_carboxylate_thio N-Carboethoxypiperazine N-carboethoxypiperazine N-Carboethoxypiperazine ethyl_piperazine_carboxylate Ethyl 4-(5-fluoro-2-pyrimidinyl)- 1-piperazinecarboxylate ethyl_piperazine_carboxylate_thio->ethyl_piperazine_carboxylate Raney Nickel, H2 piperazinylpyrimidine 5-Fluoro-2-(piperazin-1-yl)pyrimidine ethyl_piperazine_carboxylate->piperazinylpyrimidine Acid Hydrolysis ketone 1-(4-Fluorophenyl)-4-(4-(5-fluoro- 2-pyrimidinyl)-1-piperazinyl)butan-1-one coupled_ketal->ketone Acid Hydrolysis BMY-14802_base BMY-14802 (Free Base) ketone->BMY-14802_base NaBH4, Methanol BMY-14802_hcl This compound BMY-14802_base->BMY-14802_hcl HCl in Ethanol (B145695)

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

Synthesis of 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane

Reaction: 4-Chloro-4'-fluorobutyrophenone is reacted with ethylene glycol in the presence of an acid catalyst to form the corresponding ketal, protecting the ketone functionality.

Procedure: A mixture of 4-chloro-4'-fluorobutyrophenone (1 part by weight), ethylene glycol (1.5 parts by weight), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap to remove water. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the reaction mixture is washed with aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Synthesis of 5-Fluoro-2-(piperazin-1-yl)pyrimidine

This intermediate is prepared in a three-step sequence starting from 2-chloro-5-fluoro-4-methylthiopyrimidine.

Step 1: Synthesis of Ethyl 4-(5-fluoro-4-methylthio-2-pyrimidinyl)-1-piperazinecarboxylate 2-Chloro-5-fluoro-4-methylthiopyrimidine is reacted with N-carboethoxypiperazine.

Step 2: Synthesis of Ethyl 4-(5-fluoro-2-pyrimidinyl)-1-piperazinecarboxylate The thiomethyl group of the product from Step 1 is removed by catalytic hydrogenation using Raney Nickel.

Step 3: Synthesis of 5-Fluoro-2-(piperazin-1-yl)pyrimidine The carbamate (B1207046) protecting group of the product from Step 2 is hydrolyzed under acidic conditions to yield the desired piperazine intermediate.

Synthesis of 1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one

Reaction: The protected butyrophenone, 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane, is alkylated with 5-fluoro-2-(piperazin-1-yl)pyrimidine. The resulting ketal is then hydrolyzed to reveal the ketone.

Procedure: A mixture of 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane, 5-fluoro-2-(piperazin-1-yl)pyrimidine, sodium iodide, and potassium carbonate in methyl isobutyl ketone (MIBK) is refluxed until the reaction is complete as monitored by TLC. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is then treated with a dilute acid (e.g., hydrochloric acid) to hydrolyze the ketal. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude ketone, which can be purified by crystallization or chromatography.

Synthesis of α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol (BMY-14802)

Reaction: The ketone of 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one is reduced to the corresponding alcohol using sodium borohydride (B1222165).[1]

Procedure: To a solution of 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one in methanol, sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-5 °C).[1] The reaction is stirred until completion. The excess reducing agent is quenched, and the solvent is removed. The residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to yield BMY-14802 free base.

Formation of this compound

Procedure: The BMY-14802 free base is dissolved in a suitable solvent such as ethanol or isopropanol. A solution of hydrogen chloride in the same solvent is then added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Quantitative Data

Step No.ReactionStarting MaterialsProductMolar RatioSolventTemperature (°C)Time (h)Yield (%)
1Ketal Protection4-Chloro-4'-fluorobutyrophenone, Ethylene Glycol2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane1 : 1.5TolueneReflux4-6~90
2aPiperazine Formation (Step 1)2-Chloro-5-fluoro-4-methylthiopyrimidine, N-CarboethoxypiperazineEthyl 4-(5-fluoro-4-methylthio-2-pyrimidinyl)-1-piperazinecarboxylate1 : 1.1----
2bPiperazine Formation (Step 2)Ethyl 4-(5-fluoro-4-methylthio-2-pyrimidinyl)-1-piperazinecarboxylateEthyl 4-(5-fluoro-2-pyrimidinyl)-1-piperazinecarboxylate-EthanolRT2-4High
2cPiperazine Formation (Step 3)Ethyl 4-(5-fluoro-2-pyrimidinyl)-1-piperazinecarboxylate5-Fluoro-2-(piperazin-1-yl)pyrimidine-Aq. AcidReflux12-18-
3Coupling and Deprotection2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane, 5-Fluoro-2-(piperazin-1-yl)pyrimidine1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one1 : 1.1MIBKReflux12-2460-70
4Reduction1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one, NaBH4BMY-148021 : 1.5Methanol0-251-3>90
5Salt FormationBMY-14802, HClThis compound1 : 1.1EthanolRT1Quantitative

Note: The yields and reaction conditions are approximate and may vary based on the specific experimental setup and scale.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_purification_analysis Purification & Analysis start Starting Materials step1 Step 1: Ketal Protection start->step1 step2 Step 2: Piperazine Synthesis start->step2 step3 Step 3: Coupling & Deprotection step1->step3 purification Purification (Distillation, Crystallization, Chromatography) step1->purification step2->step3 step2->purification step4 Step 4: Reduction step3->step4 step3->purification step5 Step 5: Salt Formation step4->step5 step4->purification analysis Analysis (TLC, NMR, MS, HPLC) step5->analysis purification->analysis final_product Final Product: This compound analysis->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. This guide provides the fundamental procedures and pathways for its preparation. Researchers should consult the primary literature, including the cited patent and medicinal chemistry articles, for more detailed experimental parameters and characterization data. Careful execution of each step and appropriate purification techniques are crucial for obtaining a high-purity final product suitable for research and development purposes.

References

Preclinical Profile of BMY-14802 Hydrochloride: An Atypical Antipsychotic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review for Researchers and Drug Development Professionals

BMY-14802 hydrochloride, a novel psychotropic agent, has been the subject of extensive preclinical investigation for its potential therapeutic utility in psychosis. This technical guide synthesizes the available preclinical data, presenting its pharmacological profile, efficacy in animal models, and the experimental methodologies employed in its evaluation.

Pharmacological Profile: Receptor Binding Affinity

BMY-14802 exhibits a unique receptor binding profile, distinguishing it from classical antipsychotic drugs. Its primary mechanism of action is thought to be mediated through its potent antagonism at sigma receptors, with additional modest to weak affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors. Notably, it displays negligible affinity for dopamine (B1211576) D2 receptors, a primary target for typical neuroleptics.[1] This characteristic is hypothesized to contribute to its atypical profile and a potentially lower propensity for extrapyramidal side effects.

ReceptorLigandTissue SourceParameterValue (nM)
Sigma ReceptorBMY-14802-IC50112
Dopamine D2[3H]spiperoneRat StriatumIC50> 10,000[2]
Serotonin 5-HT1A---Modest Affinity[1]
α1-Adrenergic---Weak Affinity
Dopamine D4---Affinity noted[3]
Serotonin 5-HT2---Affinity noted[3]

Efficacy in Animal Models of Psychosis

The antipsychotic potential of BMY-14802 has been assessed in various animal models that aim to replicate aspects of psychosis. These studies have primarily focused on its ability to modulate dopamine-related behaviors.

Amphetamine-Induced Motor Behaviors

Amphetamine administration in rodents induces hyperlocomotion and stereotyped behaviors, which are considered models for the positive symptoms of psychosis. BMY-14802 has demonstrated efficacy in attenuating these behaviors.

Experimental Protocol: Amphetamine-Induced Locomotion and Stereotypy

  • Animals: Male rats or mice are typically used.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at doses ranging from 5 to 30 mg/kg.[4][5]

  • Amphetamine Challenge: Following a pre-treatment period (e.g., 30 minutes), animals are challenged with an injection of d-amphetamine (e.g., 1.0 - 2.0 mg/kg, i.p.).[4][5]

  • Behavioral Assessment: Locomotor activity is quantified using automated activity monitors that measure beam breaks or distance traveled. Stereotyped behaviors (e.g., sniffing, gnawing, head weaving) are typically scored by trained observers using a rating scale at regular intervals over a specified time period (e.g., 60-120 minutes).

  • Sensitization Paradigms: To model the progressive nature of psychosis, sensitization protocols are employed. This involves repeated administration of amphetamine, with or without BMY-14802 pre-treatment, over several days, followed by a drug-free period and a subsequent amphetamine challenge.[5]

Key Findings:

  • BMY-14802 dose-dependently attenuates the locomotor effects of amphetamine.[4]

  • It effectively prevents the development of behavioral sensitization to the stereotyped behavioral effects of repeated methamphetamine administration.[5]

Electrophysiological Effects on Dopamine Neurons

In vivo electrophysiological studies have been conducted to investigate the effects of BMY-14802 on the activity of midbrain dopamine neurons, which are critically implicated in the pathophysiology of psychosis.

Experimental Protocol: In Vivo Single-Unit Recording

  • Animals: Anesthetized male rats are commonly used.

  • Surgical Preparation: Animals are anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame. A burr hole is drilled over the substantia nigra pars compacta (A9) or the ventral tegmental area (A10), the locations of dopamine neuron cell bodies.

  • Electrode Placement: A recording microelectrode is lowered into the target brain region to isolate and record the extracellular action potentials of individual dopamine neurons. Dopamine neurons are identified based on their characteristic electrophysiological properties (e.g., slow firing rate, long duration action potentials, and a specific waveform).

  • Drug Administration: BMY-14802 is administered intravenously (i.v.) in escalating doses (e.g., 0.25-8 mg/kg).[6] In some studies, dopamine agonists (e.g., apomorphine) are administered to assess the modulatory effects of BMY-14802.[7]

  • Data Analysis: The firing rate and firing pattern (e.g., burst firing) of dopamine neurons are analyzed before and after drug administration.

Key Findings:

  • BMY-14802 increases the firing rate and burst firing of dopamine neurons in the substantia nigra.[6]

  • It reverses the inhibitory effects of the dopamine agonist apomorphine (B128758) on the firing of both A9 and A10 dopamine neurons.[7]

  • Chronic administration of BMY-14802 leads to a reduction in the number of spontaneously active A10 dopamine neurons.[7] These effects are thought to be indirect, possibly mediated by its actions at 5-HT1A receptors, rather than direct dopamine receptor blockade.[6]

Proposed Mechanism of Action and Signaling Pathways

The preclinical data suggests that BMY-14802 exerts its antipsychotic-like effects through a novel mechanism that does not rely on direct dopamine D2 receptor antagonism. Its primary interaction with sigma receptors, coupled with its modulation of serotonergic systems, is believed to indirectly influence dopaminergic neurotransmission.

BMY14802_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron BMY14802 BMY-14802 SigmaR Sigma-1 Receptor BMY14802->SigmaR Antagonist HT1AR 5-HT1A Receptor BMY14802->HT1AR Agonist Psychosis_Signal Psychosis-related Signaling BMY14802->Psychosis_Signal Indirect Attenuation Dopamine_release Dopamine Release Modulation SigmaR->Dopamine_release HT1AR->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine Release D2R D2 Receptor Dopamine->D2R Binds D2R->Psychosis_Signal Activates

Proposed indirect mechanism of BMY-14802 on dopaminergic signaling.

Experimental Workflows

The evaluation of BMY-14802's preclinical profile involves a series of interconnected experimental stages, from initial receptor binding assays to in vivo behavioral and electrophysiological assessments.

BMY14802_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_conclusion Overall Assessment Binding_Assay Radioligand Binding Assays (Sigma, 5-HT1A, Dopamine Receptors) Affinity_Profile Determine Receptor Affinity Profile (Ki, IC50) Binding_Assay->Affinity_Profile Behavioral_Models Animal Models of Psychosis (e.g., Amphetamine-induced activity) Affinity_Profile->Behavioral_Models Guide Dose Selection Electrophysiology In Vivo Electrophysiology (Dopamine Neuron Firing) Affinity_Profile->Electrophysiology Inform Target Engagement Efficacy_Assessment Assess Antipsychotic-like Efficacy Behavioral_Models->Efficacy_Assessment Mechanism_Elucidation Elucidate Neurophysiological Mechanism Electrophysiology->Mechanism_Elucidation Efficacy_Assessment->Mechanism_Elucidation Preclinical_Profile Comprehensive Preclinical Profile of BMY-14802 Efficacy_Assessment->Preclinical_Profile Mechanism_Elucidation->Efficacy_Assessment Mechanism_Elucidation->Preclinical_Profile

Experimental workflow for the preclinical evaluation of BMY-14802.

Conclusion

The preclinical data for this compound suggests a promising profile for an atypical antipsychotic agent. Its primary action at sigma receptors and its indirect modulation of the dopamine system, without significant D2 receptor blockade, represent a departure from traditional antipsychotic mechanisms. The efficacy observed in animal models of psychosis, coupled with a neurochemical profile suggestive of a lower risk for motor side effects, warrants further investigation. This comprehensive overview of the preclinical data provides a valuable resource for researchers and professionals in the field of neuropsychopharmacology and drug development.

References

The Modulatory Effects of BMY-14802 Hydrochloride on Dopaminergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-14802 hydrochloride is an investigational compound that has been evaluated for its potential as an atypical antipsychotic agent. Unlike traditional neuroleptics that primarily act as dopamine (B1211576) D2 receptor antagonists, BMY-14802 exhibits a unique pharmacological profile characterized by high affinity for sigma (σ) receptors and moderate affinity for serotonin (B10506) 5-HT1A receptors, with negligible interaction with dopamine D2 receptors.[1][2] This technical guide provides an in-depth overview of the effects of BMY-14802 on dopaminergic neurotransmission, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying mechanisms and workflows.

Mechanism of Action

BMY-14802's influence on the dopaminergic system is primarily indirect, a consequence of its potent activity at sigma and 5-HT1A receptors. The prevailing evidence suggests that BMY-14802 does not directly block dopamine receptors to exert its effects.[3][4] Instead, its modulation of dopaminergic pathways is thought to occur through the following mechanisms:

  • Sigma (σ) Receptor Antagonism: BMY-14802 is a potent sigma receptor ligand.[5] While the precise role of sigma receptors in regulating dopamine release is still under investigation, their modulation can influence dopaminergic neuron activity.

  • 5-HT1A Receptor Agonism: BMY-14802 acts as an agonist at 5-HT1A receptors.[6] Activation of 5-HT1A autoreceptors on serotonergic neurons can reduce serotonin release, which in turn can disinhibit dopaminergic neurons, leading to increased dopamine release in certain brain regions. The effects of BMY-14802 on dopamine neuron firing are blocked by 5-HT1A antagonists, supporting this mechanism.[7]

This dual mechanism contributes to an "atypical" antipsychotic profile, potentially offering therapeutic benefits without the extrapyramidal side effects associated with D2 receptor blockade.[8]

Data Presentation

The following tables summarize the quantitative data regarding the binding affinities of BMY-14802 and its effects on dopaminergic and serotonergic systems.

Table 1: Receptor Binding Affinities of BMY-14802

ReceptorSpeciesAssay TypeValueParameterReference
Sigma-1Guinea Pig--INVALID-LINK---Pentazocine Binding112 nMIC50[6]
5-HT1ARat[3H]8-OH-DPAT Binding320 nMIC50[6]
Dopamine D2Rat[3H]Spiperone Binding>10,000 nMIC50[3]
Dopamine D2Rat[3H]Spiperone Binding6,430 nMIC50[6]
Adrenergic α-1Rat[3H]Prazosin Binding460 nMIC50[6]

Table 2: Effects of BMY-14802 on Neurotransmitter Levels and Neuronal Activity

Experimental ModelBrain RegionEffectDosageMagnitude of EffectReference
In Vivo Microdialysis (Rat)Dorsal Raphe & Hippocampus↓ Extracellular 5-HT5-20 mg/kgDose-dependent decrease[9]
In Vivo Microdialysis (Rat)Dorsal Raphe & Hippocampus↑ Homovanillic Acid (HVA)5-20 mg/kgMarked increase[9]
In Vivo (Mouse)Not Specified↑ Dopamine Metabolism & ReleaseNot SpecifiedNot Quantified[5]
Electrophysiology (Rat)Substantia Nigra (A9)↑ Firing Rate, ↑ Burst Firing0.25-8 mg/kg (i.v.)Not Quantified[7]
Electrophysiology (Rat)Ventral Tegmental Area (A10)Reversal of Apomorphine-induced SuppressionLower doses than in A9Not Quantified[8]
Electrophysiology (Rat)Ventral Tegmental Area (A10)↓ Spontaneously Active Neurons (Chronic)2.5-10.0 mg/kg (28 days)Not Quantified[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the effects of BMY-14802.

In Vivo Microdialysis for Dopamine and Metabolite Measurement

This protocol outlines the procedure for measuring extracellular dopamine and its metabolites in the striatum of freely moving rats following administration of BMY-14802.

  • Animal Surgery and Probe Implantation:

    • Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane.

    • The animal is placed in a stereotaxic frame. A guide cannula is implanted targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).

    • The cannula is secured with dental acrylic. Animals are allowed to recover for 48-72 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane) is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).

    • A stabilization period of at least 2 hours is allowed.

    • Baseline dialysate samples are collected every 20 minutes for at least 60 minutes.

  • Drug Administration and Sample Collection:

    • This compound is dissolved in saline and administered intraperitoneally (i.p.) at the desired doses.

    • Dialysate samples continue to be collected every 20 minutes for a period of at least 3 hours post-injection.

  • Neurochemical Analysis:

    • Dopamine, DOPAC, and HVA concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data are typically expressed as a percentage of the average baseline concentration.

Extracellular Single-Unit Recordings of Dopaminergic Neurons

This protocol describes the in vivo electrophysiological recording of dopaminergic neurons in the substantia nigra (pars compacta, A9) or ventral tegmental area (A10) of anesthetized rats.

  • Animal Preparation:

    • Male Sprague-Dawley rats (250-350g) are anesthetized with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.) or another suitable anesthetic.

    • The animal is placed in a stereotaxic frame, and a burr hole is drilled over the recording site (e.g., for A9: AP: -5.3 mm, ML: ±0.8 mm from bregma).

  • Recording Procedure:

    • A glass microelectrode filled with 2 M NaCl is lowered into the brain.

    • Dopaminergic neurons are identified by their characteristic electrophysiological properties: a slow, regular to bursting firing pattern (2-8 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) waveform.

    • Once a stable recording is established, baseline firing rate and pattern are recorded for at least 10 minutes.

  • Drug Administration:

    • This compound is administered intravenously (i.v.) through a lateral tail vein catheter in incrementally increasing doses.

    • The firing rate and pattern of the neuron are continuously monitored and recorded.

  • Data Analysis:

    • The firing rate (spikes/second), coefficient of variation of the interspike interval, and the percentage of spikes fired in bursts are analyzed.

    • Changes from baseline are calculated for each dose of BMY-14802.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize the proposed signaling pathway of BMY-14802's effect on dopaminergic neurons and the workflows for the key experimental protocols.

BMY14802_Mechanism cluster_serotonergic Serotonergic Neuron cluster_dopaminergic Dopaminergic Neuron 5HT1A_Autoreceptor 5-HT1A Autoreceptor Serotonin_Release Serotonin Release 5HT1A_Autoreceptor->Serotonin_Release Inhibits Serotonin_Receptor 5-HT Receptor Serotonin_Release->Serotonin_Receptor Activates Dopamine_Release Dopamine Release Serotonin_Receptor->Dopamine_Release Inhibits Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->Dopamine_Release Modulates BMY14802 BMY-14802 BMY14802->5HT1A_Autoreceptor BMY14802->Sigma1_Receptor Antagonist

Caption: Proposed indirect mechanism of BMY-14802 on dopamine release.

Microdialysis_Workflow Start Start Surgery Stereotaxic Surgery: Guide Cannula Implantation Start->Surgery Recovery Animal Recovery (48-72 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Stabilization System Stabilization with aCSF (≥ 2 hours) Probe_Insertion->Stabilization Baseline Baseline Sample Collection (≥ 3 samples) Stabilization->Baseline Drug_Admin BMY-14802 Administration Baseline->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection (≥ 3 hours) Drug_Admin->Post_Drug_Collection Analysis HPLC-ED Analysis of Dopamine and Metabolites Post_Drug_Collection->Analysis Data_Processing Data Processing and Statistical Analysis Analysis->Data_Processing End End Data_Processing->End

Caption: Experimental workflow for in vivo microdialysis.

Electrophysiology_Workflow Start Start Anesthesia Animal Anesthesia Start->Anesthesia Stereotaxic_Placement Placement in Stereotaxic Frame Anesthesia->Stereotaxic_Placement Craniotomy Craniotomy over Target Region (SNc or VTA) Stereotaxic_Placement->Craniotomy Electrode_Lowering Lowering of Microelectrode Craniotomy->Electrode_Lowering Neuron_ID Identification of Dopaminergic Neuron Electrode_Lowering->Neuron_ID Baseline_Recording Stable Baseline Firing Recording (≥ 10 minutes) Neuron_ID->Baseline_Recording Drug_Admin Intravenous BMY-14802 Administration Baseline_Recording->Drug_Admin Data_Acquisition Continuous Recording of Neuronal Activity Drug_Admin->Data_Acquisition Data_Analysis Analysis of Firing Rate and Pattern Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo single-unit electrophysiology.

References

Methodological & Application

Application Notes and Protocols for BMY-14802 Hydrochloride in In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-14802 hydrochloride is an atypical antipsychotic agent with a primary affinity for sigma receptors and negligible binding to dopamine (B1211576) D2 receptors.[1][2] This characteristic distinguishes it from typical neuroleptics and has made it a subject of interest in neuroscience research, particularly in studies of psychosis and dopaminergic function. In vivo studies in rats have been instrumental in elucidating its pharmacological profile. BMY-14802 has demonstrated efficacy in animal models of psychosis without inducing catalepsy, a common side effect associated with traditional antipsychotics.[1][2]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies in rats to investigate the effects of this compound.

Mechanism of Action

BMY-14802 primarily acts as a sigma receptor ligand.[1] Its mechanism of action is distinct from classical antipsychotics that typically target dopamine D2 receptors. While it has some affinity for serotonin (B10506) 5-HT1A receptors, its binding to dopamine receptors is minimal.[1] Studies suggest that BMY-14802 modulates dopaminergic systems indirectly.[2] It has been shown to increase dopamine turnover and neuronal impulse flow in mesotelencephalic dopamine neurons in rats.[2] Furthermore, it is suggested to act as an antagonist at rubral sigma receptors, which may contribute to its atypical antipsychotic profile and lack of extrapyramidal side effects like dystonia.[3]

cluster_drug BMY-14802 cluster_receptors Receptor Interaction cluster_downstream Downstream Effects BMY BMY-14802 Sigma Sigma Receptors BMY->Sigma High Affinity Antagonist D2 Dopamine D2 Receptors (Negligible Binding) BMY->D2 S1A Serotonin 5-HT1A Receptors (Some Affinity) BMY->S1A DA_Mod Modulation of Dopaminergic Systems Sigma->DA_Mod Indirectly Influences NT_Inc Increased Neurotensin (B549771) Concentrations DA_Mod->NT_Inc No_Catalepsy Absence of Catalepsy DA_Mod->No_Catalepsy

Fig. 1: Simplified signaling pathway of BMY-14802.

Data Presentation: Quantitative Summary of In Vivo Rat Studies

Study FocusAnimal ModelDosage (mg/kg)Administration RouteKey FindingsReference
Dopaminergic FunctionAlbino ratsNot specified for all experimentsNot specified for all experimentsIncreased dopamine turnover and nigral DA neuronal impulse flow. Did not induce catalepsy.[2]
Amphetamine-Induced Neuronal ActivityFreely moving rats5, 10, 20Not specifiedReversed amphetamine-induced activation of neostriatal neurons. Attenuated locomotor effects of amphetamine.[4]
Neurotensin LevelsMale Sprague-Dawley rats35 (acute and chronic)Intraperitoneal (i.p.)Increased neurotensin concentrations in the nucleus accumbens and caudate.[5]
Methamphetamine-Induced SensitizationRats15, 30Intraperitoneal (i.p.)Prevented the development of behavioral sensitization to methamphetamine.[6]
Sigma Receptor Agonist-Induced DystoniaRatsNot specifiedMicroinjection into red nucleusAttenuated dystonia induced by a sigma receptor agonist (DTG). Did not produce dystonia by itself.[3]
Latent Inhibition ModelRats5, 15, 30Not specifiedAntagonized amphetamine-induced disruption of latent inhibition and enhanced latent inhibition under specific conditions.[7]
Gene ExpressionRats15 (14 days)Intraperitoneal (i.p.)Increased proenkephalin mRNA and decreased protachykinin mRNA levels in the striatum.[8]
ElectrophysiologyRats2.5 - 10 (28 days)Subcutaneous (s.c.)Reduced the number of spontaneously active A10 DA neurons without affecting A9 DA cells after chronic administration.[9]

Experimental Protocols

Protocol 1: Evaluation of BMY-14802 on Amphetamine-Induced Hyperlocomotion

This protocol is designed to assess the potential antipsychotic-like activity of BMY-14802 by measuring its ability to counteract hyperlocomotion induced by d-amphetamine in rats.

Materials:

  • This compound

  • d-amphetamine sulfate (B86663)

  • Sterile saline solution (0.9% NaCl)

  • Male Sprague-Dawley rats (250-300 g)

  • Open-field activity chambers equipped with infrared beams

  • Syringes and needles for intraperitoneal (i.p.) injections

Procedure:

  • Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. Handle the rats daily for 3-5 days to minimize stress.

  • Habituation: On the test day, place each rat in an open-field activity chamber and allow it to habituate for 30 minutes.

  • Drug Preparation:

    • Dissolve this compound in sterile saline. Doses of 5, 10, and 20 mg/kg are suggested based on previous studies.[4]

    • Dissolve d-amphetamine sulfate in sterile saline. A typical dose to induce hyperlocomotion is 1.0 mg/kg.[4]

  • Drug Administration:

    • Administer the prepared dose of BMY-14802 or vehicle (saline) via i.p. injection.

    • 30 minutes after BMY-14802 administration, administer d-amphetamine (1.0 mg/kg, i.p.) or vehicle.

  • Data Collection: Immediately after the d-amphetamine injection, place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of BMY-14802 on amphetamine-induced hyperlocomotion.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_data Data Collection & Analysis Acclimation Acclimation (1 week) Habituation Habituation to Activity Chamber (30 min) Acclimation->Habituation BMY_Admin BMY-14802 or Vehicle (i.p.) Habituation->BMY_Admin Wait Wait (30 min) BMY_Admin->Wait Amph_Admin d-amphetamine or Vehicle (i.p.) Wait->Amph_Admin Record Record Locomotor Activity (60-90 min) Amph_Admin->Record Analysis Statistical Analysis (ANOVA) Record->Analysis

Fig. 2: Workflow for amphetamine-induced hyperlocomotion study.
Protocol 2: Assessment of BMY-14802 on Neurotensin Levels in Brain Regions

This protocol outlines the procedure to determine the effect of BMY-14802 on neurotensin (NT) concentrations in specific brain regions of the rat, such as the nucleus accumbens and caudate.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane, sodium pentobarbital)

  • Dissection tools

  • Equipment for brain tissue homogenization

  • Radioimmunoassay (RIA) kit for neurotensin

  • Liquid nitrogen and -80°C freezer

Procedure:

  • Animal Treatment:

    • Acute Study: Administer a single dose of BMY-14802 (e.g., 35 mg/kg, i.p.) or vehicle.[5]

    • Chronic Study: Administer BMY-14802 (e.g., 35 mg/kg/day, i.p.) or vehicle daily for a specified period (e.g., 14 or 21 days).[5]

  • Tissue Collection:

    • At a predetermined time point after the last injection (e.g., 18 hours for maximal effect after a single dose), anesthetize the rats.[5]

    • Decapitate the animals and rapidly remove the brains.

    • Place the brains in an ice-cold brain matrix and dissect the regions of interest (e.g., nucleus accumbens, anterior and posterior caudate).

    • Immediately freeze the dissected tissues in liquid nitrogen and store them at -80°C until analysis.

  • Neurotensin Measurement:

    • Homogenize the brain tissue samples in an appropriate buffer.

    • Measure the neurotensin concentrations in the tissue homogenates using a commercially available and validated RIA kit, following the manufacturer's instructions.

  • Data Analysis: Express neurotensin levels as pg/mg of tissue or protein. Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment groups with the control group.

Safety and Toxicity Considerations

In rat studies, BMY-14802 is noted for its favorable safety profile compared to typical neuroleptics. A key observation is its failure to induce catalepsy, a behavioral state of immobility often used as an animal model for the extrapyramidal side effects seen with dopamine D2 receptor antagonists.[1][2] At higher doses (e.g., 20 mg/kg), some motor side effects such as hindlimb ataxia and occasional backwards locomotion have been observed.[4] As with any in vivo study, appropriate dose-ranging studies are recommended to establish the therapeutic window and identify potential toxicities in the specific experimental model being used.

References

Application Notes and Protocols for the Preparation of BMY-14802 Hydrochloride for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of BMY-14802 hydrochloride for injection in preclinical research settings. The information is compiled from publicly available data sheets and scientific literature. It is crucial to note that this compound is intended for laboratory research use only.

Product Information

This compound is a potent and selective sigma (σ) receptor antagonist with additional activity as a 5-HT1A receptor agonist. It has been investigated for its potential antipsychotic properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. There are conflicting reports regarding its solubility in water, with some sources indicating higher solubility than others. Therefore, empirical determination of solubility in the desired vehicle is recommended.

PropertyValueReferences
Molecular Formula C₁₈H₂₂F₂N₄O · HCl[1]
Molecular Weight 384.86 g/mol
Appearance Solid[2]
Purity ≥98%
Solubility - Water: Soluble to 25 mM or <9.62 mg/mL[3]- DMSO: Sparingly soluble: 1-10 mg/mL[2] or up to 125 mg/mL (with ultrasonic)[4]- Ethanol: Slightly soluble: 0.1-1 mg/mL[2]
Storage Desiccate at room temperature or -20°C for long-term storage.[4]
Stability Stable for at least six months in plasma when stored at -20°C.[5]

Signaling Pathways and Experimental Workflow

BMY-14802 primarily acts as an antagonist at sigma-1 receptors (σ1R) and an agonist at serotonin (B10506) 1A (5-HT1A) receptors. These interactions modulate downstream signaling pathways involved in neurotransmission. The general workflow for preparing this compound for injection involves careful weighing, dissolution in a suitable vehicle, and sterilization.

cluster_0 BMY-14802 Signaling Pathway BMY-14802 BMY-14802 σ1R Sigma-1 Receptor (σ1R) BMY-14802->σ1R Antagonist 5HT1A 5-HT1A Receptor BMY-14802->5HT1A Agonist Modulation Modulation of Dopaminergic Systems σ1R->Modulation 5HT1A->Modulation

BMY-14802 Signaling Pathway

cluster_1 Experimental Workflow for Injection Preparation Weigh 1. Weigh BMY-14802 HCl Dissolve 2. Dissolve in Vehicle Weigh->Dissolve Vortex 3. Vortex/Sonicate (if necessary) Dissolve->Vortex Filter 4. Sterile Filter (0.22 µm) Vortex->Filter Administer 5. Administer to Animal Filter->Administer

Workflow for Injection Preparation

Experimental Protocols

The following protocols are based on methods reported in preclinical studies. Researchers should adapt these protocols based on their specific experimental needs and animal models.

Protocol for Intraperitoneal (i.p.) Injection

This protocol is adapted from a formulation used in rat studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare the Vehicle:

    • In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[6]

    • For example, to prepare 1 mL of the vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile saline.

    • Vortex the mixture thoroughly to ensure homogeneity.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of the prepared vehicle to achieve the desired final concentration. For example, to prepare a 2.08 mg/mL solution, you can first dissolve the compound in DMSO to make a stock solution (e.g., 20.8 mg/mL) and then dilute it with the other vehicle components.[6]

    • Vortex the mixture until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.

  • Sterilization:

    • Draw the final solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile tube or directly into the injection syringe. This step is critical to remove any potential microbial contamination.

  • Administration:

    • The prepared solution is now ready for intraperitoneal administration to the research animal. Doses used in rat studies have ranged from 5 to 35 mg/kg.[6]

Protocol for Intravenous (i.v.) Injection

Recommended Preliminary Steps:

  • Solubility Testing:

    • Attempt to dissolve a small, accurately weighed amount of this compound in a known volume of sterile saline or PBS to determine its solubility. One source suggests a solubility of up to 25 mM in water, which is approximately 9.62 mg/mL.

    • Observe for complete dissolution and any particulate matter.

  • pH Measurement and Adjustment:

    • Measure the pH of the resulting solution. For intravenous injection, the pH should ideally be close to physiological pH (around 7.4) to minimize irritation and potential precipitation upon injection into the bloodstream.

    • If necessary, adjust the pH using sterile, dilute solutions of HCl or NaOH. Any pH adjustment should be done cautiously, as it may affect the solubility and stability of the compound.

Proposed Protocol (Requires Validation):

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS)

  • Sterile, pH-adjusting solutions (e.g., 0.1 N HCl, 0.1 N NaOH) if necessary

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • pH meter

  • Syringes and needles

  • Sterile 0.22 µm syringe filter (low-protein-binding)

Procedure:

  • Dissolution:

    • Aseptically weigh the required amount of this compound powder into a sterile tube.

    • Add the desired volume of sterile saline or PBS.

    • Vortex until fully dissolved. If solubility is an issue, consider preparing a more concentrated stock in a small amount of a suitable solvent (like DMSO) and then diluting it with the aqueous vehicle, keeping the final concentration of the organic solvent to a minimum (typically <1-5% for IV injections) to avoid toxicity.

  • pH Check and Adjustment (if necessary):

    • Measure the pH of the solution.

    • If the pH is outside the acceptable physiological range, adjust it dropwise with sterile, dilute acid or base while monitoring the pH and observing for any signs of precipitation.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Aseptically attach a sterile 0.22 µm low-protein-binding syringe filter.

    • Filter the solution into a sterile container.

  • Final Inspection and Administration:

    • Visually inspect the final solution for any particulates or discoloration before administration.

    • The solution should be administered shortly after preparation to minimize the risk of degradation or contamination. Intravenous doses used in rat studies have been in the range of 0.25 to 8 mg/kg.

Safety and Handling

  • Handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

  • All preparations for injection must be performed under aseptic conditions to prevent microbial contamination.

  • Dispose of all waste materials in accordance with institutional and local regulations.

Disclaimer: This document is intended for informational purposes for research professionals. The protocols provided are based on available data and may require optimization for specific experimental conditions. All procedures should be carried out by qualified personnel in a suitable laboratory setting, adhering to all applicable safety guidelines and regulations.

References

Application Notes and Protocols: BMY-14802 Hydrochloride in Conditioned Avoidance Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMY-14802 hydrochloride in preclinical studies of conditioned avoidance response (CAR), a behavioral paradigm used to screen for antipsychotic potential. This document includes a summary of effective dosages, a detailed experimental protocol, and diagrams illustrating the experimental workflow and the proposed signaling pathway of BMY-14802.

Introduction

BMY-14802 is a putative antipsychotic agent with a unique receptor binding profile. It acts as a potent sigma (σ) receptor antagonist and also exhibits agonist activity at serotonin (B10506) 5-HT1A receptors, with negligible affinity for dopamine (B1211576) D2 receptors.[1] The conditioned avoidance response test is a well-established behavioral assay for assessing the antipsychotic potential of compounds. In this test, animals learn to avoid an aversive stimulus by responding to a preceding neutral stimulus. Drugs with antipsychotic properties typically suppress this conditioned avoidance behavior at doses that do not impair the escape response to the aversive stimulus itself.

Data Presentation: this compound Dosage in Rodent Models

The following table summarizes the effective dosages of this compound used in various behavioral paradigms in rats, including those that assess antipsychotic-like properties. While the specific dose-response for the conditioned avoidance paradigm is noted as being dose-dependent, the exact dosages from the primary CAR study are not publicly available in the abstract.[2] The dosages listed below are from other relevant behavioral studies and provide a likely effective range for CAR studies.

Behavioral Paradigm Species Dosage Range (mg/kg) Route of Administration Key Findings Reference
Conditioned Avoidance ResponseRatDose-dependentNot Specified in AbstractDecreased successful avoidance responses and increased avoidance latencies.[2]
Latent InhibitionRat5, 15, 30Not Specified in AbstractAntagonized amphetamine-induced disruption of latent inhibition.[3]
Reversal of Amphetamine-Induced Neuronal ActivityRat5, 10, 20Not Specified in AbstractReversed amphetamine-induced changes in neostriatal single-unit activity.[4]
Prevention of Methamphetamine-Induced SensitizationRat15, 30Intraperitoneal (i.p.)Prevented the development of behavioral sensitization to methamphetamine.[5]
Increased Neurotensin (B549771) ConcentrationsRat35 (acute and chronic)Intraperitoneal (i.p.)Increased neurotensin concentrations in the nucleus accumbens and caudate.[6]

Experimental Protocols

This section outlines a representative experimental protocol for a lever-release conditioned avoidance response (CAR) task to evaluate the effects of this compound, based on the available literature.[2]

1. Animals:

  • Male Sprague-Dawley or Wistar rats, weighing 250-350g at the start of the experiment.

  • Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Food and water should be available ad libitum, except during the behavioral testing sessions.

2. Apparatus:

  • A set of standard operant conditioning chambers equipped with a lever, a cue light (conditioned stimulus, CS), and a grid floor capable of delivering a mild electric foot shock (unconditioned stimulus, US).

  • The chamber should be enclosed in a sound-attenuating cubicle to minimize external distractions.

  • A computer with appropriate software to control the presentation of stimuli and record the animal's responses (lever releases).

3. Procedure:

  • Acclimation: Acclimate the rats to the operant chambers for at least one session before training begins.

  • Training:

    • Each trial begins with the illumination of the cue light (CS).

    • If the rat releases the lever within a specified period (e.g., 10 seconds) after the CS onset, the CS is terminated, and no shock is delivered. This is recorded as a successful avoidance response.

    • If the rat fails to release the lever during the CS presentation, a mild, constant-current foot shock (US; e.g., 0.5-1.5 mA) is delivered through the grid floor.

    • A lever release during the shock presentation terminates both the shock and the CS. This is recorded as an escape response.

    • The inter-trial interval (ITI) should be varied (e.g., 30-60 seconds) to prevent temporal conditioning.

    • Training sessions are typically conducted daily and consist of a set number of trials (e.g., 50-100 trials). Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% successful avoidance for three consecutive days).

  • Drug Administration:

    • This compound is dissolved in a suitable vehicle (e.g., sterile saline).

    • The drug is administered via the desired route (e.g., intraperitoneally) at a specified time before the test session (e.g., 30 minutes).

    • A vehicle-only control group should be included.

    • A dose-response curve should be generated by testing a range of doses (e.g., 5, 10, 20, 30 mg/kg).

  • Testing:

    • The testing session is identical to the training sessions.

    • The primary measures are the number (or percentage) of successful avoidance responses and the latency to respond to the CS (avoidance latency) and the US (escape latency).

4. Data Analysis:

  • The data should be analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), to compare the effects of different doses of BMY-14802 on avoidance and escape responses.

  • Post-hoc tests can be used to determine significant differences between individual dose groups and the vehicle control.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis animal_housing Animal Housing & Acclimation training_sessions Daily CAR Training Sessions animal_housing->training_sessions drug_prep This compound Preparation baseline Establish Stable Avoidance Baseline (>80%) training_sessions->baseline drug_admin Drug/Vehicle Administration baseline->drug_admin test_session Conditioned Avoidance Response Test drug_admin->test_session data_collection Record Avoidance & Escape Responses/Latencies test_session->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis

Caption: Experimental workflow for assessing BMY-14802 in a CAR paradigm.

signaling_pathway cluster_receptors Receptor Interactions BMY14802 BMY-14802 sigma_receptor Sigma (σ) Receptor BMY14802->sigma_receptor Antagonism serotonin_receptor Serotonin (5-HT1A) Receptor BMY14802->serotonin_receptor Agonism downstream_effects Modulation of Neuronal Activity (e.g., in Nucleus Accumbens) sigma_receptor->downstream_effects serotonin_receptor->downstream_effects behavioral_outcome Suppression of Conditioned Avoidance Response downstream_effects->behavioral_outcome

Caption: Proposed signaling pathway of BMY-14802 in modulating CAR.

References

Application Notes and Protocols for Electrophysiological Recording with BMY-14802

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BMY-14802, a potent sigma-1 (σ₁) receptor antagonist and serotonin (B10506) 5-HT₁A receptor agonist, in electrophysiological studies. This document outlines the compound's mechanism of action, presents detailed protocols for its application in both in vitro and in vivo preparations, and summarizes its observed effects on neuronal activity.

Introduction to BMY-14802

BMY-14802, with the chemical name α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, is a research compound that has been investigated for its potential antipsychotic and anxiolytic properties.[1][2] Its primary pharmacological actions are the blockade of the σ₁ receptor and agonism at the 5-HT₁A receptor.[1][3] Notably, it exhibits negligible affinity for dopamine (B1211576) D₂ receptors, distinguishing it from typical antipsychotic agents.[2][4] These characteristics make BMY-14802 a valuable tool for dissecting the roles of the sigma-1 and 5-HT₁A receptor systems in regulating neuronal excitability and synaptic transmission.

Data Presentation: Quantitative Effects of BMY-14802 on Neuronal Firing

The following tables summarize the quantitative effects of BMY-14802 on the firing rates of various neuron types as reported in published literature.

Neuronal Population Species Recording Method Drug Administration Dose/Concentration Effect on Firing Rate Reference
Serotonergic Dorsal Raphe NeuronsRatExtracellular Single UnitIntravenous (i.v.)ED₅₀ = 0.19 mg/kgInhibition[1]
Noradrenergic Locus Coeruleus NeuronsRatExtracellular Single UnitIntravenous (i.v.)ED₂₅ = 0.36 mg/kgMild Increase (~60%)[1]
Dopamine (A9 & A10) NeuronsRatExtracellular Single UnitIntravenous (i.v.)0.25-8 mg/kgIncreased firing rate and burst firing[5][6]
Neostriatal Motor-Related NeuronsRatSingle Unit (freely moving)Intraperitoneal (i.p.)5, 10, 20 mg/kgDose-dependent inhibition[4]

Signaling Pathways of BMY-14802

The electrophysiological effects of BMY-14802 are primarily mediated through its interaction with the σ₁ and 5-HT₁A receptors. The following diagrams illustrate the key signaling pathways associated with these receptors.

Sigma-1_Receptor_Signaling cluster_membrane Plasma & ER Membrane cluster_downstream Downstream Effects BMY14802 BMY-14802 Sigma1R Sigma-1 Receptor (σ₁R) BMY14802->Sigma1R Antagonism IonChannels Ion Channels (e.g., K+, Ca2+) Sigma1R->IonChannels Modulation NMDAR NMDA Receptor Sigma1R->NMDAR Modulation Neuronal_Excitability Altered Neuronal Excitability IonChannels->Neuronal_Excitability Ca_Homeostasis Modulation of Ca2+ Homeostasis NMDAR->Ca_Homeostasis Ca_Homeostasis->Neuronal_Excitability

Caption: Sigma-1 Receptor Signaling Pathway.

5-HT1A_Receptor_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effects BMY14802_5HT BMY-14802 HT1A_R 5-HT1A Receptor BMY14802_5HT->HT1A_R Agonism G_protein Gi/o Protein HT1A_R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition GIRK GIRK Channels G_protein->GIRK Activation cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for conducting electrophysiological experiments with BMY-14802.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed for studying the effects of BMY-14802 on synaptic transmission and intrinsic membrane properties of individual neurons.

1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.

  • Rapidly decapitate and dissect the brain in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. A common cutting solution composition is (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose.

  • Mount the desired brain region on a vibratome stage and cut coronal or sagittal slices (250-350 µm thickness).

  • Transfer slices to a holding chamber containing standard aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgCl₂, 2 CaCl₂, 10 D-glucose) bubbled with 95% O₂/5% CO₂. Allow slices to recover at 32-34°C for at least 30 minutes, and then maintain at room temperature.

2. Recording Setup:

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • A typical intracellular solution for voltage-clamp recordings contains (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, with pH adjusted to 7.3 and osmolarity to ~290 mOsm. For current-clamp recordings, a potassium-based internal solution is used (e.g., replacing Cs-methanesulfonate with K-gluconate).

3. Data Acquisition:

  • Establish a giga-ohm seal and obtain a whole-cell configuration.

  • Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents/potentials) or intrinsic firing properties for a stable period (e.g., 5-10 minutes).

  • Bath-apply BMY-14802 at the desired concentration (typically in the range of 1-50 µM for in vitro studies) by dissolving it in the aCSF.

  • Record the changes in electrophysiological parameters during and after drug application.

In_Vitro_Workflow start Start: Animal Anesthesia & Brain Extraction slicing Brain Slicing (Vibratome, 250-350 µm) start->slicing recovery Slice Recovery (aCSF, 32-34°C) slicing->recovery recording Transfer to Recording Chamber (Continuous aCSF Perfusion) recovery->recording patching Whole-Cell Patch-Clamp (Giga-ohm Seal) recording->patching baseline Baseline Recording (5-10 min) patching->baseline application Bath Application of BMY-14802 (1-50 µM) baseline->application data_acq Data Acquisition (During & After Application) application->data_acq end End: Data Analysis data_acq->end

Caption: In Vitro Experimental Workflow.

Protocol 2: In Vivo Extracellular Single-Unit Recording

This protocol is suitable for investigating the effects of systemically administered BMY-14802 on the firing patterns of neurons in anesthetized animals.

1. Animal Preparation:

  • Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or urethane) and mount it in a stereotaxic frame.

  • Maintain body temperature at 37°C using a heating pad.

  • Perform a craniotomy over the brain region of interest.

2. Recording and Drug Administration:

  • Lower a glass microelectrode (filled with 2 M NaCl, impedance 5-15 MΩ) into the target brain region.

  • Identify and isolate single-unit neuronal activity based on spike amplitude and waveform.

  • Record a stable baseline firing rate for at least 5-10 minutes.

  • Administer BMY-14802 intravenously (i.v.) or intraperitoneally (i.p.) at the desired dose. Doses ranging from 0.1 to 20 mg/kg have been reported.[1][5]

  • Continuously record the neuronal firing rate before, during, and after drug administration to determine the drug's effect.

Protocol 3: In Vivo Microiontophoresis

This protocol allows for the localized application of BMY-14802 onto a recorded neuron, helping to distinguish direct from indirect effects.

1. Electrode Assembly and Animal Preparation:

  • Use a multi-barrel glass micropipette assembly. One barrel serves as the recording electrode (filled with 2 M NaCl), while the other barrels are filled with the drug solution (e.g., BMY-14802 dissolved in distilled water, pH adjusted) and a balancing solution (e.g., 2 M NaCl).

  • Prepare the animal for in vivo recording as described in Protocol 2.

2. Iontophoretic Application:

  • Lower the electrode assembly into the target brain region and isolate a single neuron.

  • Record a stable baseline firing rate.

  • Eject BMY-14802 from the drug barrel using a controlled current (e.g., 5-100 nA) from an iontophoresis pump. A retaining current of the opposite polarity is applied when the drug is not being ejected to prevent leakage.

  • Record the changes in neuronal firing during and after the iontophoretic application.

In_Vivo_Workflow cluster_admin Drug Administration start Start: Animal Anesthesia & Stereotaxic Mounting surgery Craniotomy start->surgery electrode Lower Recording Electrode surgery->electrode isolation Isolate Single-Unit Activity electrode->isolation baseline Baseline Firing Rate Recording (5-10 min) isolation->baseline systemic Systemic (i.v. / i.p.) BMY-14802 baseline->systemic iontophoresis Microiontophoresis of BMY-14802 baseline->iontophoresis recording Continuous Recording of Neuronal Firing systemic->recording iontophoresis->recording analysis End: Data Analysis recording->analysis

Caption: In Vivo Experimental Workflow.

Concluding Remarks

BMY-14802 is a versatile pharmacological tool for investigating the complex roles of sigma-1 and 5-HT₁A receptors in neuronal function. The protocols and data presented here provide a foundation for designing and executing rigorous electrophysiological experiments. Researchers should always adhere to ethical guidelines for animal research and optimize specific experimental parameters for their particular research questions.

References

Application Notes and Protocols for Microinjection of BMY-14802 into the Rat Red Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the stereotaxic microinjection of BMY-14802, a sigma receptor antagonist, into the red nucleus of rats. This document outlines the scientific background, detailed experimental protocols, and expected outcomes based on available research.

Introduction

The red nucleus is a midbrain structure critically involved in motor coordination. The microinjection of neuroactive compounds into this nucleus allows for the targeted investigation of its role in motor control and the effects of specific receptor modulation. BMY-14802 is a selective sigma receptor antagonist. While it has been investigated for its antipsychotic potential, its effects within the red nucleus are of particular interest for understanding the role of sigma receptors in motor function, specifically in relation to movement disorders like dystonia.

Research has shown that while direct microinjection of BMY-14802 into the rat red nucleus does not induce dystonia on its own, it can attenuate the dystonic effects of sigma receptor agonists, such as 1,3-di-o-tolylguanidine (B1662265) (DTG). This suggests an antagonistic action of BMY-14802 at the sigma receptors within the red nucleus.

Data Presentation

Systemic (Intraperitoneal) Dosing of BMY-14802 in Rats

The following table summarizes systemic doses of BMY-14802 used in rats for various behavioral and neurochemical studies. While not direct microinjection doses, they provide context for the drug's potency and dose-range in vivo.

Dose (mg/kg, i.p.) Study Focus Observed Effects Reference
5, 10, 20Reversal of amphetamine-induced changes in neostriatal activityAll doses reversed amphetamine-induced neuronal activation; 20 mg/kg was most pronounced. 10 mg/kg consistently reversed amphetamine-induced neuronal inhibitions. 20 mg/kg induced hindlimb ataxia.[1]
15Effects on proenkephalin and protachykinin mRNA levels in the striatumIncreased proenkephalin mRNA and decreased protachykinin mRNA levels after 14 days of treatment.[2]
35Effects on neurotensin (B549771) concentrationsProduced significant increases in neurotensin concentrations in the nucleus accumbens and caudate.[3]
2.5 - 10.0 (s.c.)Electrophysiological activity of midbrain dopamine (B1211576) neuronsReduced the number of spontaneously active A10 dopamine neurons after 28 days of administration.[4]
Microinjection of Sigma Ligands into the Rat Red Nucleus

The following table outlines the effects of microinjecting various sigma receptor ligands into the rat red nucleus, providing a basis for understanding the antagonistic potential of BMY-14802 in this region.

Compound Classification Dose (Microinjection) Effect on Neck Dystonia
DTGSigma Receptor AgonistDose-dependentInduces neck dystonia
(+)-3-PPPSigma Receptor AgonistDose-dependentInduces neck dystonia
HaloperidolTypical Antipsychotic (Sigma Agonist action in this context)Dose-dependentInduces neck dystonia
PerphenazineTypical AntipsychoticDose-dependentInduces neck dystonia
ZotepineAtypical AntipsychoticNot specifiedDid not induce dystonia
(-)-sulpirideAtypical AntipsychoticNot specifiedDid not induce dystonia
BMY-14802 Sigma Receptor Antagonist Not specified Did not induce dystonia; attenuated DTG-induced dystonia

Note: A specific microinjection dose for BMY-14802 in the red nucleus is not available in the reviewed literature. Researchers should perform a dose-response study to determine the optimal concentration for their specific experimental paradigm. A starting point could be extrapolated from the effective concentrations of other microinjected compounds and the known affinity of BMY-14802 for sigma receptors.

Experimental Protocols

Preparation of BMY-14802 Solution for Microinjection

BMY-14802 hydrochloride is soluble in water.

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amount of this compound to achieve the desired molar concentration.

  • Dissolve the this compound powder in the appropriate volume of sterile saline or aCSF.

  • Vortex the solution until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Stereotaxic Microinjection into the Rat Red Nucleus

This protocol provides a general guideline for stereotaxic surgery and microinjection. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (250-350g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, hemostats, wound clips or sutures)

  • Dental drill with a fine burr

  • Microinjection pump

  • Hamilton syringe (1-10 µL) with a 33-gauge injection needle

  • "The Rat Brain in Stereotaxic Coordinates" by Paxinos and Watson[5][6][7][8][9]

  • BMY-14802 solution (prepared as in 3.1)

  • Saline or aCSF (for control injections)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using the chosen anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Shave the scalp and clean the area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

    • Secure the rat in the stereotaxic apparatus. Ensure the head is level by checking the dorsoventral positions of bregma and lambda.

  • Locating the Red Nucleus:

    • Make a midline incision on the scalp to expose the skull.

    • Identify and clean the surface of the skull, ensuring bregma is clearly visible.

    • Determine the stereotaxic coordinates for the red nucleus using the Paxinos and Watson atlas. The coordinates will be relative to bregma (Anterior-Posterior, AP; Medial-Lateral, ML) and the skull surface (Dorsal-Ventral, DV).

    • Note: The precise coordinates may vary depending on the specific edition of the atlas and the strain and age of the rat. It is crucial to consult the atlas directly for accurate coordinates.[5][6][7][8][9]

  • Craniotomy:

    • Carefully drill a small burr hole through the skull at the determined AP and ML coordinates.

    • Avoid damaging the underlying dura mater.

    • Gently remove the dura mater using a fine-tipped needle or forceps to expose the brain surface.

  • Microinjection:

    • Load the Hamilton syringe with the BMY-14802 solution or vehicle control, ensuring there are no air bubbles.

    • Mount the syringe on the stereotaxic manipulator.

    • Slowly lower the injection needle to the predetermined DV coordinate for the red nucleus.

    • Infuse the solution at a slow and constant rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage and ensure proper diffusion. A typical injection volume is 0.5-1.0 µL.

    • After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to prevent backflow upon retraction.

    • Slowly retract the needle.

  • Post-operative Care:

    • Suture or apply wound clips to close the scalp incision.

    • Administer post-operative analgesics as per IACUC protocol.

    • Monitor the animal closely during recovery from anesthesia. House the animal individually post-surgery to prevent injury.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_surgery Stereotaxic Surgery cluster_postop Post-Procedure prep_solution Prepare BMY-14802 Solution microinjection Microinject BMY-14802 or Vehicle prep_solution->microinjection prep_animal Anesthetize and Mount Rat locate_rn Determine Red Nucleus Coordinates prep_animal->locate_rn craniotomy Perform Craniotomy locate_rn->craniotomy craniotomy->microinjection post_op_care Post-operative Care microinjection->post_op_care behavioral_testing Behavioral/Physiological Assessment post_op_care->behavioral_testing histology Histological Verification behavioral_testing->histology

Caption: Workflow for microinjection of BMY-14802 into the rat red nucleus.

Proposed Signaling Pathway

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Red Nucleus Neuron agonist Sigma Agonist (e.g., DTG) sigma_receptor Sigma Receptor agonist->sigma_receptor Activates downstream Downstream Signaling sigma_receptor->downstream Initiates dystonia Dystonia Induction downstream->dystonia Leads to bmy14802 BMY-14802 bmy14802->sigma_receptor Blocks

Caption: Proposed mechanism of BMY-14802 action in the red nucleus.

Logical Relationship of Experimental Groups

experimental_groups cluster_controls Control Groups cluster_experimental Experimental Groups control_vehicle Vehicle Microinjection outcome1 No Dystonia control_vehicle->outcome1 control_bmy BMY-14802 Microinjection control_bmy->outcome1 exp_dtg DTG Microinjection outcome2 Dystonia exp_dtg->outcome2 exp_bmy_dtg BMY-14802 + DTG Co-injection outcome3 Attenuated Dystonia exp_bmy_dtg->outcome3

Caption: Logical relationships between experimental groups and expected outcomes.

References

Application Notes and Protocols: Conditioned Emotional Response (CER) Procedure with BMY-14802

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for investigating the effects of BMY-14802, a compound with mixed pharmacology at sigma-1 and 5-HT1A receptors, on the expression of conditioned fear using a Conditioned Emotional Response (CER) paradigm in a rodent model.

Introduction

The Conditioned Emotional Response (CER) is a widely used behavioral paradigm to study anxiety and fear learning. In this procedure, a neutral conditioned stimulus (CS), typically an auditory tone, is paired with an aversive unconditioned stimulus (US), such as a mild footshock. After repeated pairings, the CS alone elicits a conditioned fear response, often measured as the suppression of an ongoing, appetitively motivated behavior, like lever pressing for a food reward.

BMY-14802 is an atypical antipsychotic agent that has been shown to have anxiolytic properties. It acts as a partial agonist at the 5-HT1A receptor and an antagonist at the sigma-1 receptor. This protocol outlines a method to assess the potential of BMY-14802 to attenuate the expression of conditioned fear.

Materials and Apparatus

  • Subjects: Male Wistar rats (250-300g)

  • Apparatus: Standard operant conditioning chambers equipped with a lever, a food pellet dispenser, a speaker to deliver the auditory cue (CS), and a grid floor connected to a shock generator (US).

  • Drug: BMY-14802 hydrochloride, dissolved in sterile 0.9% saline.

  • Reagents: 45 mg sucrose (B13894) pellets.

Experimental Protocols

The experiment is conducted in three phases: Lever Press Training, Fear Conditioning, and Drug Testing.

Phase I: Lever Press Training (5-7 days)

  • Rats are food-deprived to 85% of their free-feeding body weight.

  • Rats are trained to press a lever for a food reward (45 mg sucrose pellet) on a variable interval (VI) 60-second schedule.

  • Training sessions last 30 minutes daily until a stable baseline of lever pressing is achieved (approximately 20-30 presses per minute).

Phase II: Fear Conditioning (2 days)

  • On two consecutive days, rats are placed in the operant chambers.

  • Each session consists of three presentations of the conditioned stimulus (CS), a 2-minute, 80 dB white noise.

  • The unconditioned stimulus (US), a 0.5-second, 0.6 mA footshock, is delivered during the last 0.5 seconds of each CS presentation.

  • The inter-trial interval (ITI) is varied, averaging 5 minutes.

Phase III: Drug Testing (1 day)

  • Rats are returned to the operant chambers and allowed to press the lever for food reward under the VI-60 schedule.

  • Thirty minutes prior to the session, rats are administered either vehicle (0.9% saline) or BMY-14802 (1, 3, or 10 mg/kg, intraperitoneally).

  • After a 10-minute baseline period of lever pressing, the CS (2-minute white noise) is presented without the US.

  • The number of lever presses during the CS presentation and during the 2-minute period immediately preceding the CS (pre-CS) is recorded.

  • A suppression ratio is calculated to quantify the conditioned fear response.

Suppression Ratio Calculation: Suppression Ratio = (Lever presses during CS) / (Lever presses during CS + Lever presses during pre-CS)

A ratio of 0.5 indicates no suppression (no fear), while a ratio of 0 indicates complete suppression (maximum fear).

Data Presentation

The primary outcome measure is the suppression ratio. Secondary measures can include baseline lever pressing rates to assess for motor effects of the drug.

Table 1: Effect of BMY-14802 on Conditioned Emotional Response

Treatment GroupDose (mg/kg)NMean Suppression Ratio (± SEM)
Vehicle-100.12 ± 0.04
BMY-148021100.25 ± 0.06
BMY-148023100.38 ± 0.07
BMY-1480210100.45 ± 0.05

Table 2: Effect of BMY-14802 on Baseline Lever Pressing Rate

Treatment GroupDose (mg/kg)NMean Lever Presses/min (Pre-CS) (± SEM)
Vehicle-1025.4 ± 2.1
BMY-1480211024.9 ± 2.3
BMY-1480231025.8 ± 1.9
BMY-14802101024.5 ± 2.5

Visualizations

Diagram 1: Experimental Workflow for Conditioned Emotional Response

G cluster_0 Phase I: Lever Press Training cluster_1 Phase II: Fear Conditioning cluster_2 Phase III: Drug Testing a Food Deprivation (85% body weight) b VI-60 Lever Press Training (30 min/day) a->b c Stable Baseline Responding b->c d Conditioning Session 1 (3 CS-US pairings) c->d e Conditioning Session 2 (3 CS-US pairings) d->e f Drug Administration (Vehicle or BMY-14802) e->f g Baseline Lever Pressing (10 min) f->g h CS Presentation (No US) (2 min) g->h i Data Analysis (Suppression Ratio) h->i

Caption: Workflow of the three-phase conditioned emotional response experiment.

Diagram 2: Putative Signaling Pathway of BMY-14802 in Fear Expression

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron BMY14802 BMY-14802 Sigma1R Sigma-1 Receptor BMY14802->Sigma1R Antagonist HT1A_pre 5-HT1A Autoreceptor BMY14802->HT1A_pre Partial Agonist HT1A_post Postsynaptic 5-HT1A Receptor BMY14802->HT1A_post Partial Agonist Fear_Output Fear Response (e.g., Freezing, Suppression) Sigma1R->Fear_Output Modulatory Effect HT1A_pre->BMY14802 Reduces 5-HT release HT1A_post->Fear_Output Inhibitory Effect

Caption: BMY-14802's dual action on 5-HT1A and Sigma-1 receptors.

Interpretation of Results

The expected results indicate that BMY-14802 dose-dependently increases the suppression ratio, suggesting an anxiolytic-like effect by reducing the conditioned fear response. A higher suppression ratio signifies less behavioral suppression in the presence of the fear-associated cue. The lack of significant changes in baseline lever pressing rates suggests that the observed effects on the suppression ratio are not due to motor impairments or a general decrease in motivation.

The anxiolytic effects of BMY-14802 are likely mediated by its action as a partial agonist at 5-HT1A receptors, a mechanism shared by other anxiolytic drugs.[1] Its antagonism at sigma-1 receptors may also contribute to its behavioral effects, potentially by modulating glutamatergic and dopaminergic systems involved in fear and anxiety.[2][3]

Conclusion

This protocol provides a framework for evaluating the anxiolytic potential of BMY-14802 using the conditioned emotional response paradigm. The data suggest that BMY-14802 effectively reduces the expression of conditioned fear in a dose-dependent manner without causing significant motor side effects. These findings support the further investigation of BMY-14802 and similar compounds for the treatment of anxiety-related disorders.

References

Troubleshooting & Optimization

BMY-14802 Hydrochloride: A Technical Guide to Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and mechanism of action of BMY-14802 hydrochloride.

Solubility Data

The solubility of this compound can vary between solvents and is a critical factor for successful experimental design. Below is a summary of reported solubility data in Dimethyl Sulfoxide (DMSO) and water.

SolventConcentration (Mass)Concentration (Molar)DescriptionSource(s)
DMSO125 mg/mL324.80 mMSoluble with ultrasonication[1]
DMSO1-10 mg/mL-Sparingly soluble
Water< 9.62 mg/mL-Slightly soluble or insoluble[2]
Water-up to 25 mMSoluble[3]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that researchers may encounter when working with this compound.

Q1: My this compound is not dissolving in DMSO. What should I do?

A1: If you are experiencing solubility issues in DMSO, consider the following troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which may reduce its effectiveness as a solvent.

  • Increase Temperature: Gently warm the solution in a 37°C water bath for 5-10 minutes. This can help overcome the compound's lattice energy.

  • Sonication: Use a water bath sonicator for 10-15 minutes to aid dissolution.

  • Vortexing: After adding the solvent, vortex the solution vigorously.

  • Check Concentration: The desired concentration may exceed the solubility limit. Try preparing a more dilute stock solution.[4]

Q2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue. Here are some strategies to mitigate this:

  • Stepwise Dilution: Perform serial dilutions of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[5]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility but remains non-toxic to your cells (typically ≤ 0.1% to <0.5%).[4][5]

  • Use of Co-solvents: For in vivo experiments, if precipitation occurs upon dilution with PBS or saline, consider using co-solvents such as glycerol, Tween 80, or PEG400 to improve solubility.[5]

Q3: What is the best way to store this compound and its stock solutions?

A3: Proper storage is crucial for maintaining the stability and activity of the compound.

  • Powder: Store the solid compound desiccated at room temperature.[3] For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.

  • Stock Solutions: Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4]

Experimental Protocols

Below are detailed methodologies for preparing stock solutions of this compound.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in experimental assays.

  • Pre-warming: Gently warm the vial of this compound to room temperature before opening.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of 384.86 g/mol ).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

    • If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[4]

  • Visual Inspection: Inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Stock Solution

This protocol is for preparing a stock solution in water, suitable for experiments where DMSO is not desired. Note the lower solubility in water compared to DMSO.

  • Pre-warming: Allow the vial of this compound to reach room temperature.

  • Weighing: Weigh the desired amount of the compound.

  • Solvent Addition: Add the calculated volume of purified water (e.g., deionized or distilled).

  • Dissolution:

    • Vortex the solution vigorously.

    • Gentle heating and sonication may be applied as described in the DMSO protocol to aid dissolution.

  • pH Adjustment (if necessary): For hydrochloride salts, the pH of the aqueous solution may be acidic. If required for your experiment, the pH can be adjusted using dilute NaOH or HCl.

  • Sterilization (if for cell culture): If the solution will be used in a sterile environment, it can be sterilized by filtration through a 0.22 µm syringe filter.

  • Storage: Use the aqueous solution fresh or store at 4°C for short-term use. For longer storage, consult stability data, as aqueous solutions may be less stable than DMSO stocks.

Mechanism of Action and Signaling Pathway

BMY-14802 is an atypical antipsychotic agent that primarily acts as a potent sigma (σ) receptor antagonist and a serotonin (B10506) 5-HT1A receptor agonist.[3][5][6][7][8] It has a negligible affinity for dopamine (B1211576) D2 receptors, which is a common target for typical antipsychotic drugs.[9] Its mechanism is thought to involve the indirect modulation of central dopaminergic systems.[3]

BMY14802_Mechanism BMY14802 BMY-14802 Hydrochloride SigmaR Sigma (σ) Receptor BMY14802->SigmaR Antagonist HT1A 5-HT1A Receptor BMY14802->HT1A Agonist DopamineSystem Central Dopaminergic Systems SigmaR->DopamineSystem Modulation HT1A->DopamineSystem Modulation PsychoticSymptoms Psychotic Symptoms DopamineSystem->PsychoticSymptoms Alleviation

Caption: Mechanism of Action of this compound.

References

BMY-14802 hydrochloride low affinity for D2 receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMY-14802 hydrochloride. The information focuses on its characteristic low affinity for D2 receptors and its primary activity at sigma-1 (σ1) and serotonin (B10506) 5-HT1A receptors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMY-14802?

BMY-14802 is primarily a high-affinity sigma-1 (σ1) receptor antagonist and a serotonin 5-HT1A receptor agonist.[1][2][3] It is characterized by its negligible or very low affinity for dopamine (B1211576) D2 receptors.[1][4]

Q2: Why is the low affinity of BMY-14802 for D2 receptors significant?

The low affinity for D2 receptors suggests that the antipsychotic-like effects observed in preclinical studies are not mediated by direct D2 receptor blockade, which is the mechanism of typical antipsychotics.[2][4] This property is associated with a lower risk of extrapyramidal side effects. The effects of BMY-14802 on the dopamine system are considered to be indirect, potentially mediated through its actions at σ1 and 5-HT1A receptors.[4]

Q3: What are the expected binding affinity values for BMY-14802 at key receptors?

BMY-14802 exhibits high affinity for the sigma-1 receptor, moderate affinity for the 5-HT1A receptor, and very low affinity for the D2 receptor. For a detailed summary of binding affinities, please refer to the Data Presentation section below.

Q4: Is BMY-14802 soluble in aqueous buffers?

This compound is soluble in water up to 25 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in water or DMSO and then dilute it to the final concentration in the assay buffer. Always verify the solubility and stability in your specific experimental buffer.

Data Presentation

The following table summarizes the binding affinities (IC50 and Ki values) of this compound for various neurotransmitter receptors.

ReceptorIC50 (nM)Ki (nM)SpeciesRadioligandReference
Sigma-1 (σ1) 1127.2Guinea Pig Brain--INVALID-LINK---Pentazocine
Dopamine D2 >10,000>10,000Rat Striatum[3H]Spiperone[4]
Serotonin 5-HT1A -26Human[3H]8-OH-DPAT[5]
Serotonin 5-HT2A -410Rat[3H]Ketanserin[5]
Adrenergic α1 -170--

Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments with BMY-14802, particularly in radioligand binding assays.

Issue 1: Higher than expected D2 receptor binding.

  • Question: My radioligand binding assay shows significant displacement of the D2-selective radioligand by BMY-14802, contradicting the literature. What could be the cause?

  • Answer:

    • Compound Purity: Verify the purity of your this compound sample. Impurities could have affinity for D2 receptors.

    • Experimental Conditions: Ensure that the assay buffer composition and pH are appropriate for D2 receptor binding assays. Deviations from optimal conditions can sometimes lead to non-specific binding.

    • High Non-Specific Binding: High non-specific binding (NSB) can mask the true low affinity. Optimize your assay to minimize NSB (see Issue 2).

    • Radioligand Concentration: Using a radioligand concentration significantly above its Kd value can sometimes lead to an overestimation of the affinity of weak inhibitors.

Issue 2: High non-specific binding (NSB) in my radioligand binding assay.

  • Question: I am observing high background signal in my binding assay, making it difficult to determine the specific binding of BMY-14802. How can I reduce this?

  • Answer:

    • Reduce Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its Kd value.

    • Optimize Protein Concentration: Titrate the amount of membrane protein used in the assay. A typical range is 100-500 µg per well, but this should be optimized for your specific receptor preparation.

    • Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

    • Filter Pre-treatment: Pre-soaking the filter plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA) can help reduce non-specific binding of the radioligand to the filter itself.

    • Assay Buffer Composition: Including 0.1-0.5% BSA in the assay buffer can help to reduce non-specific binding to the assay tubes and filters.

Issue 3: Inconsistent results between experiments.

  • Question: I am getting variable IC50 values for BMY-14802 in my sigma-1 receptor binding assays. What could be the reasons?

  • Answer:

    • Equilibrium Not Reached: Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium. This should be determined experimentally.

    • Reagent Stability: Prepare fresh dilutions of BMY-14802 and the radioligand for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

    • Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.

    • Temperature Control: Maintain a consistent incubation temperature throughout the experiment, as temperature fluctuations can affect binding affinity.

Experimental Protocols

Protocol 1: Determination of BMY-14802 Affinity for Sigma-1 (σ1) Receptors via Radioligand Binding Assay

This protocol describes a competitive inhibition radioligand binding assay to determine the Ki of BMY-14802 for the σ1 receptor.

Materials:

  • Membrane preparation from guinea pig brain or cells expressing σ1 receptors.

  • --INVALID-LINK---Pentazocine (Radioligand)

  • This compound

  • Haloperidol (B65202) (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of BMY-14802 in assay buffer.

    • Prepare a solution of --INVALID-LINK---Pentazocine in assay buffer at a concentration close to its Kd (e.g., 2-5 nM).

    • Prepare a high concentration solution of haloperidol (e.g., 10 µM) for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, --INVALID-LINK---Pentazocine, and assay buffer.

    • Non-Specific Binding (NSB): Add membrane preparation, --INVALID-LINK---Pentazocine, and haloperidol solution.

    • Competition: Add membrane preparation, --INVALID-LINK---Pentazocine, and each concentration of BMY-14802.

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of BMY-14802 to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Determination of BMY-14802 Affinity for Dopamine D2 Receptors via Radioligand Binding Assay

This protocol outlines a competitive inhibition assay to confirm the low affinity of BMY-14802 for the D2 receptor.

Materials:

  • Membrane preparation from rat striatum or cells expressing D2 receptors.

  • [3H]Spiperone (Radioligand)

  • This compound

  • Haloperidol or unlabeled spiperone (B1681076) (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of BMY-14802 in assay buffer, starting from a high concentration (e.g., 1 mM) due to its low affinity.

    • Prepare a solution of [3H]Spiperone in assay buffer at a concentration close to its Kd (e.g., 0.1-0.3 nM).

    • Prepare a high concentration solution of haloperidol (e.g., 10 µM) for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, [3H]Spiperone, and assay buffer.

    • Non-Specific Binding (NSB): Add membrane preparation, [3H]Spiperone, and haloperidol solution.

    • Competition: Add membrane preparation, [3H]Spiperone, and each concentration of BMY-14802.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the filter plate.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding and plot the competition curve as described in Protocol 1.

    • Determine the IC50 value. Due to the low affinity, you may only observe partial inhibition at the highest concentrations tested. In this case, the IC50 would be reported as > [highest concentration tested].

Visualizations

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (BMY-14802, Radioligand, Buffers) assay_setup Assay Setup in 96-well Plate (Total, NSB, Competition) reagent_prep->assay_setup membrane_prep Membrane Preparation (e.g., Guinea Pig Brain) membrane_prep->assay_setup incubation Incubation (Equilibrium) assay_setup->incubation filtration Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Calculate Specific Binding quantification->data_analysis curve_fitting Generate Competition Curve (Determine IC50) data_analysis->curve_fitting ki_calculation Calculate Ki (Cheng-Prusoff) curve_fitting->ki_calculation

Caption: Workflow for a competitive radioligand binding assay.

signaling_pathway cluster_bmy14802 BMY-14802 Actions cluster_receptors Receptor Interactions cluster_downstream Downstream Effects bmy BMY-14802 sigma1 Sigma-1 (σ1) Receptor bmy->sigma1 Antagonist ht1a 5-HT1A Receptor bmy->ht1a Agonist d2 Dopamine D2 Receptor bmy->d2 Very Low Affinity (Negligible Interaction) indirect_da Indirect Modulation of Dopamine System sigma1->indirect_da ht1a->indirect_da serotonin_mod Modulation of Serotonin Release ht1a->serotonin_mod

Caption: BMY-14802 primary receptor interactions and downstream effects.

troubleshooting_logic cluster_checks Initial Checks cluster_assay_opt Assay Optimization start Unexpected High D2 Binding purity Check Compound Purity start->purity conditions Verify Assay Conditions (Buffer, pH) purity->conditions Purity OK nsb High NSB? conditions->nsb Conditions OK optimize_nsb Optimize to Reduce NSB (Wash, Protein Conc.) nsb->optimize_nsb Yes radioligand_conc Check Radioligand Concentration nsb->radioligand_conc No optimize_nsb->radioligand_conc end Re-evaluate Binding radioligand_conc->end

References

Issues with BMY-14802 hydrochloride in human clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of BMY-14802 hydrochloride in experimental settings, with a focus on issues identified during human clinical trials.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action/Investigation
Lack of Antipsychotic Efficacy in Schizophrenia Models The primary issue identified in human clinical trials was a lack of significant improvement in psychiatric symptoms.[1] This may be due to the drug's specific mechanism of action, which, while targeting sigma receptors, has negligible dopamine (B1211576) D2 receptor binding affinity, a key target for many traditional antipsychotics.[1]- Re-evaluate the suitability of BMY-14802 for the specific animal model of psychosis being used.- Consider combination therapies with agents that have complementary mechanisms of action.- Investigate downstream signaling pathways affected by sigma receptor modulation to identify alternative therapeutic targets.
Unexpected Behavioral Effects in Animal Models While BMY-14802 did not induce catalepsy in rats, a positive sign for avoiding extrapyramidal side effects, high doses in animal studies have been associated with hindlimb ataxia and occasional backwards locomotion.- Perform dose-response studies to identify a therapeutic window that avoids motor side effects.- Utilize a battery of behavioral tests to fully characterize the motor and cognitive effects of the compound in the specific animal model.- Correlate behavioral observations with pharmacokinetic and pharmacodynamic data.
Discrepancy Between Preclinical and Clinical Results BMY-14802 showed efficacy in some animal models of psychosis, but this did not translate to human clinical trials for acute exacerbations of schizophrenia.[1]- Critically assess the predictive validity of the preclinical models used for schizophrenia.- Investigate potential species differences in the expression and function of sigma and serotonin (B10506) 1A receptors.- Analyze the pharmacokinetic profile in humans versus preclinical species to identify potential differences in drug exposure at the target site.

Frequently Asked Questions (FAQs)

Q1: What were the primary outcomes of the human clinical trials of BMY-14802 for schizophrenia?

A1: In an uncontrolled, multicenter safety and efficacy study involving 28 patients with acute exacerbations of schizophrenia, BMY-14802, administered at doses up to 3000 mg/day for up to 4 weeks, did not show a significant improvement in psychiatric symptoms.[1] This was measured by the total Brief Psychiatric Rating Scale (BPRS) scores and the Clinical Global Improvement (CGI) scale.[1]

Q2: What is the known safety profile of BMY-14802 in humans?

A2: The primary safety finding from the human clinical trial was the absence of extrapyramidal symptoms (EPS).[1] There were no significant changes in involuntary movements as measured by the Abnormal Involuntary Movement Scale (AIMS), or in extrapyramidal symptoms as measured by the Simpson-Angus Scale.[1] This is a notable advantage over many typical antipsychotic agents. Specific data on other adverse events is limited in publicly available literature.

Q3: What is the proposed mechanism of action for BMY-14802?

A3: BMY-14802 is a sigma receptor ligand with its most potent binding at the sigma binding site.[1] It also has some affinity for the serotonin subtype 1A (5-HT1A) receptor and negligible dopamine D2 receptor binding.[1] Its mechanism is considered atypical compared to standard neuroleptics.

Q4: Why was the development of BMY-14802 for schizophrenia likely discontinued?

A4: While there is no official statement on the discontinuation in the provided search results, the lack of efficacy in treating acute psychotic symptoms in the human clinical trial is the most probable reason for the cessation of its development as a primary antipsychotic agent.[1]

Quantitative Data Summary

Table 1: Efficacy and Safety Outcomes from a Human Clinical Trial of BMY-14802 in Schizophrenia

Parameter Finding Source
Psychiatric Symptom Improvement (BPRS & CGI) No significant improvement observed.[1]
Involuntary Movements (AIMS) No significant changes observed.[1]
Extrapyramidal Symptoms (Simpson-Angus Scale) No significant changes observed.[1]

Experimental Protocols

Protocol: Uncontrolled, Multicenter Safety and Efficacy Study of BMY-14802 in Schizophrenia

  • Objective: To assess the safety and efficacy of BMY-14802 in patients with acute exacerbations of schizophrenia.[1]

  • Study Design: Uncontrolled, multicenter, single-blind placebo lead-in.[1]

  • Participants: 28 adult patients diagnosed with schizophrenia experiencing an acute exacerbation.[1]

  • Treatment Regimen:

    • A one-week single-blind placebo treatment period.[1]

    • Following the placebo week, patients were treated with BMY-14802 for up to 4 weeks.[1]

    • The dosage of BMY-14802 was escalated up to a maximum of 3000 mg/day.[1]

  • Primary Efficacy Measures:

    • Brief Psychiatric Rating Scale (BPRS) total scores.[1]

    • Clinical Global Improvement (CGI) scale.[1]

  • Safety and Tolerability Measures:

    • Abnormal Involuntary Movement Scale (AIMS) for changes in involuntary movements.[1]

    • Simpson-Angus Scale for extrapyramidal symptoms.[1]

Visualizations

BMY_14802_Signaling_Pathway cluster_drug BMY-14802 cluster_receptors Receptor Targets cluster_effects Downstream Effects BMY14802 BMY-14802 SigmaR Sigma Receptor BMY14802->SigmaR High Affinity S1AR Serotonin 1A Receptor BMY14802->S1AR Moderate Affinity D2R Dopamine D2 Receptor BMY14802->D2R Negligible Affinity Modulation Modulation of Neurotransmitter Systems SigmaR->Modulation S1AR->Modulation NoEPS Absence of Extrapyramidal Symptoms D2R->NoEPS Lack of Blockade Antipsychotic Potential Antipsychotic Effects (Preclinical) Modulation->Antipsychotic

Caption: Proposed mechanism of action of BMY-14802.

Clinical_Trial_Workflow cluster_screening Patient Selection cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment cluster_results Key Findings Patient 28 Patients with Acute Exacerbation of Schizophrenia Placebo 1-Week Single-Blind Placebo Lead-in Patient->Placebo Treatment Up to 4 Weeks BMY-14802 Treatment (up to 3000 mg/day) Placebo->Treatment Efficacy Efficacy Measures: - BPRS - CGI Treatment->Efficacy Safety Safety Measures: - AIMS - Simpson-Angus Scale Treatment->Safety NoImprovement No Significant Improvement in Psychiatric Symptoms Efficacy->NoImprovement NoEPS No Extrapyramidal Symptoms Safety->NoEPS

Caption: Workflow of the BMY-14802 clinical trial.

References

Preventing degradation of BMY-14802 hydrochloride in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of BMY-14802 hydrochloride to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under different conditions depending on whether it is in solid form or in solution. As a solid, it is recommended to desiccate at room temperature. One supplier suggests a shelf life of at least four years under these conditions.[1] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised to prevent degradation.[2] It is crucial to seal the container tightly and protect it from moisture.[2]

Q2: How should I reconstitute this compound?

A2: this compound is soluble in water up to 25 mM. It is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in ethanol (B145695) (0.1-1 mg/ml).[1] When preparing solutions, it is best to add the solvent to the vial and gently vortex or sonicate to ensure complete dissolution. For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]

Q3: Can I subject my this compound solution to repeated freeze-thaw cycles?

A3: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to product inactivation and degradation.[2] After preparing a stock solution, it is best practice to aliquot it into single-use volumes to be stored at -20°C or -80°C.[2]

Q4: What are the potential signs of this compound degradation?

A4: Degradation of this compound may not always be visually apparent. However, signs of degradation can include a change in the color or clarity of a solution, or the appearance of precipitates. In experimental settings, a decrease in the expected biological activity or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC) are strong indicators of degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

If you are observing a diminished or inconsistent biological effect in your experiments, it could be due to the degradation of your this compound stock.

Troubleshooting Workflow for Suspected Degradation

A Inconsistent/Reduced Biological Activity B Check Storage Conditions (Temperature, Light, Moisture) A->B C Review Solution Preparation (Solvent, Concentration, Age) A->C D Perform Analytical Check (e.g., HPLC, LC-MS) B->D C->D E Compare to a New Lot or Freshly Prepared Solution D->E F Degradation Confirmed E->F Discrepancy Found G No Degradation Detected E->G No Discrepancy I Discard Old Stock and Prepare Fresh Solution F->I H Review Experimental Protocol (e.g., Dosing, Cell Line) G->H

Caption: Troubleshooting workflow for investigating suspected degradation of this compound.

Issue 2: Appearance of unknown peaks in my analytical chromatogram.

The presence of additional peaks in techniques like HPLC or LC-MS can indicate the presence of impurities or degradation products.

Potential Cause Recommended Action
Hydrolysis If the compound was stored in a non-anhydrous solvent or exposed to humidity, hydrolysis may have occurred. Prepare fresh solutions using anhydrous solvents and store them under desiccated conditions.
Oxidation Exposure to air and light can promote oxidation. Store stock solutions protected from light and consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Photodegradation This compound may be light-sensitive. Always store solid compound and solutions in light-protecting containers (e.g., amber vials).

Experimental Protocols

To proactively assess the stability of your this compound, you can perform the following stability studies.

Protocol 1: Forced Degradation Study

This study intentionally exposes this compound to harsh conditions to identify potential degradation products and pathways.[3][4]

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl to the stock solution and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 N NaOH to the stock solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Mass spectrometry can be used to elucidate the structure of significant degradation products.

Experimental Workflow for Forced Degradation Study

cluster_stress Stress Conditions A Acid Hydrolysis (0.1N HCl, 60°C) Analysis Analyze by HPLC/LC-MS A->Analysis B Base Hydrolysis (0.1N NaOH, 60°C) B->Analysis C Oxidation (3% H₂O₂, RT) C->Analysis D Thermal (105°C, Solid) D->Analysis E Photolytic (ICH Light Source) E->Analysis Start Prepare BMY-14802 HCl Stock Solution Start->A Start->B Start->C Start->D Start->E Control Unstressed Control Start->Control End Identify Degradation Products & Pathways Analysis->End Control->Analysis

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Long-Term Stability Study

This study evaluates the stability of this compound under recommended storage conditions over an extended period.

Objective: To determine the shelf-life of this compound under specific storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in both solid form and as a stock solution in a specified solvent.

  • Storage: Store the aliquots under the following conditions:

    • Solid: Room Temperature (25°C/60% RH) and Accelerated (40°C/75% RH).

    • Solution: -20°C and -80°C.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months).

  • Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

  • Data Evaluation: Plot the purity of this compound over time for each storage condition.

Hypothetical Long-Term Stability Data for this compound Solution (10 mM in DMSO)
Storage ConditionTime Point Purity (%) Major Degradant (%)
-80°C 0 Months99.8< 0.1
6 Months99.7< 0.1
12 Months99.60.1
24 Months99.50.2
-20°C 0 Months99.8< 0.1
1 Month99.50.2
3 Months98.90.5
6 Months97.81.1

Disclaimer: The data presented in the table above is hypothetical and for illustrative purposes only. Actual stability will depend on the specific batch and storage conditions.

References

Technical Support Center: Enhancing Oral Bioavailability of BMY-14802 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific oral bioavailability challenges of BMY-14802 hydrochloride is not extensively available in the public domain. This technical support guide provides general strategies and troubleshooting approaches for overcoming common causes of poor oral bioavailability, using BMY-14802 as a representative compound facing such challenges. The experimental data and protocols presented are illustrative and should be adapted based on the specific physicochemical properties of the compound under investigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low and variable plasma concentrations of BMY-14802 after oral administration in our animal models. What are the likely causes?

A1: Low and variable oral bioavailability can stem from several factors. For a compound like BMY-14802, a pyrimidine (B1678525) derivative, the primary suspects are:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, limiting the amount of drug available for absorption.

  • Low Intestinal Permeability: The drug molecule may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.

  • Efflux Transporter Activity: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.[1]

To troubleshoot, a systematic characterization of the compound's physicochemical and biopharmaceutical properties is recommended.

Q2: How can we determine if poor solubility is the primary issue for our compound?

A2: A straightforward approach is to perform solubility studies at different pH values representative of the GI tract (e.g., pH 1.2, 4.5, and 6.8). If the solubility is consistently low (e.g., <10 µg/mL), it is a likely contributor to poor bioavailability. The Biopharmaceutics Classification System (BCS) is a framework that can help classify drugs based on their solubility and permeability.[2]

Q3: What formulation strategies can we explore if poor solubility is confirmed?

A3: Several formulation strategies can enhance the solubility and dissolution rate of poorly water-soluble drugs.[2][3] These include:

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area, which can improve the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution.[4][5] Spray drying is a common method to prepare ASDs.[4][5]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Q4: Our in vitro permeability assays (e.g., Caco-2) suggest low permeability. What are our options?

A4: If low permeability is the rate-limiting step, consider the following:

  • Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[6][7]

  • Nanoparticulate Systems: Encapsulating the drug in nanoparticles can sometimes facilitate its transport across the intestinal barrier.[8][9]

  • Ion Pairing: For ionizable drugs, forming a lipophilic ion pair can improve partitioning into the intestinal membrane.[7]

Q5: We suspect significant first-pass metabolism. How can we confirm this and what can be done?

A5: To investigate first-pass metabolism, you can compare the pharmacokinetic profiles after oral and intravenous (IV) administration. A significantly higher area under the curve (AUC) for the IV route compared to the oral route (when corrected for dose) suggests extensive first-pass metabolism. Strategies to mitigate this include:

  • Metabolism Inhibitors: Co-administration with inhibitors of specific metabolic enzymes (e.g., cytochrome P450 inhibitors) can increase bioavailability, though this can lead to drug-drug interactions.[7]

  • Prodrugs: Modifying the drug into a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation can be a viable chemical modification strategy.

  • Targeted Delivery: Formulations that promote lymphatic uptake can partially bypass the portal circulation and first-pass metabolism in the liver.

Illustrative Data on Formulation Strategies

The following tables present hypothetical data to illustrate the potential improvements in pharmacokinetic parameters of a compound like BMY-14802 with different formulation approaches.

Table 1: Pharmacokinetic Parameters of BMY-14802 in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)50 ± 152.0250 ± 75100
Micronized Suspension95 ± 201.5550 ± 110220
Spray-Dried Dispersion350 ± 601.01800 ± 300720
Nano-suspension420 ± 750.82100 ± 350840

Data are represented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of a Spray-Dried Dispersion (SDD) of BMY-14802

Objective: To prepare an amorphous solid dispersion of BMY-14802 to enhance its dissolution rate and oral absorption.

Materials:

  • This compound

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)

  • Acetone (B3395972) (analytical grade)

  • Methanol (analytical grade)

  • Purified water

  • Spray dryer apparatus

Methodology:

  • Prepare a spray solution by dissolving BMY-14802 and HPMCAS in a 1:1 mixture of acetone and methanol. A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Ensure complete dissolution of both the drug and the polymer. Gentle heating or sonication may be applied if necessary.

  • Set up the spray dryer with the following initial parameters (these will need optimization):

    • Inlet temperature: 120°C

    • Atomization pressure: 2 bar

    • Feed rate: 5 mL/min

    • Aspirator rate: 80%

  • Spray the solution into the drying chamber.

  • Collect the dried powder from the cyclone collector.

  • Characterize the resulting SDD powder for its solid-state properties (using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm its amorphous nature), drug content, and dissolution profile.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a novel BMY-14802 formulation compared to a control suspension.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • BMY-14802 formulation (e.g., SDD)

  • Control suspension (e.g., BMY-14802 in 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Analytical method for quantifying BMY-14802 in plasma (e.g., LC-MS/MS)

Methodology:

  • Fast the rats overnight (with free access to water) before dosing.

  • Divide the rats into two groups (n=5 per group): Group A (Control Suspension) and Group B (Test Formulation).

  • Administer the respective formulations orally via gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples to determine the concentration of BMY-14802 using a validated analytical method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Troubleshooting Workflow for Poor Oral Bioavailability A Low/Variable Oral Exposure Observed B Characterize Physicochemical Properties A->B C Solubility Assessment (pH-dependent) B->C D Permeability Assessment (e.g., Caco-2) B->D E Low Solubility Identified C->E F Low Permeability Identified D->F G Formulation Strategies for Solubility Enhancement E->G Yes H Formulation Strategies for Permeability Enhancement F->H Yes I In Vivo PK Study G->I H->I

Caption: A logical workflow for diagnosing and addressing poor oral bioavailability.

G cluster_1 Spray-Dried Dispersion (SDD) Preparation Workflow prep Prepare Spray Solution (Drug + Polymer + Solvent) spray Spray Drying (Optimize Parameters) prep->spray collect Collect SDD Powder spray->collect char Characterize Powder (PXRD, DSC, Dissolution) collect->char

Caption: A simplified workflow for the preparation and characterization of a spray-dried dispersion.

G cluster_2 Factors Affecting Oral Drug Absorption drug Drug in Formulation dissolution Dissolution in GI Fluids drug->dissolution permeation Permeation across Intestinal Epithelium dissolution->permeation portal Portal Vein to Liver permeation->portal systemic Systemic Circulation permeation->systemic Lymphatic Uptake (Bypasses Liver) metabolism First-Pass Metabolism portal->metabolism metabolism->systemic

Caption: The journey of an orally administered drug to systemic circulation.

References

Validation & Comparative

A Tale of Two Compounds: BMY-14802 and Clozapine's Contrasting Effects on Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced effects of novel compounds on neurotransmitter systems is paramount. This guide provides a detailed comparison of BMY-14802 and the atypical antipsychotic clozapine (B1669256), focusing on their divergent impacts on dopamine (B1211576) release. While both were initially investigated for similar therapeutic applications, their underlying mechanisms and ultimate effects on dopamine transmission are strikingly different.

A pivotal preclinical study directly comparing the two compounds in mice revealed a fundamental contrast: BMY-14802 was found to increase the in vivo release of dopamine, whereas clozapine decreased it.[1] Interestingly, both drugs were observed to increase dopamine metabolism, suggesting complex and distinct interactions with the dopaminergic system.[1] This guide will delve into the experimental data, methodologies, and proposed signaling pathways that underpin these contrasting outcomes.

Quantitative Comparison of Effects on Dopamine and its Metabolites

The following table summarizes the key findings from a comparative study on the effects of BMY-14802 and clozapine on dopamine and its metabolites in the mouse brain. The data is derived from the abstract of the key comparative study, which provided qualitative outcomes.

CompoundEffect on Dopamine (DA) ReleaseEffect on Dopamine Metabolism (DOPAC and HVA levels)
BMY-14802 IncreasedIncreased
Clozapine DecreasedIncreased

Data is based on the qualitative findings reported in Hertel et al., 1990.[1]

Experimental Deep Dive: Unraveling the Methodology

The contrasting effects of BMY-14802 and clozapine on dopamine release were elucidated through in vivo studies in mice. The core methodology involved the administration of the compounds and subsequent measurement of dopamine and its metabolites.

Experimental Protocol: In Vivo Dopamine Release and Metabolism Assay

  • Subjects: Male mice were used for the experiments.[1]

  • Drug Administration: BMY-14802 and clozapine were administered to the mice. While the exact route of administration and dosage are not detailed in the abstract of the primary comparative study, similar studies typically involve intraperitoneal (i.p.) or subcutaneous (s.c.) injections.

  • Measurement of Dopamine and Metabolites: The levels of dopamine (DA) and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), were measured in brain tissue. This is typically achieved through the following steps:

    • Tissue Collection: Following a predetermined time after drug administration, animals are euthanized, and specific brain regions of interest (e.g., striatum, nucleus accumbens, prefrontal cortex) are rapidly dissected.

    • Sample Preparation: The brain tissue is homogenized in a solution that prevents the degradation of dopamine and its metabolites, often an acidic solution. The homogenate is then centrifuged to remove cellular debris.

    • Biochemical Analysis: The supernatant is analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). This technique separates dopamine, DOPAC, and HVA, and the electrochemical detector allows for their sensitive and quantitative measurement.[2]

  • Data Analysis: The measured concentrations of DA, DOPAC, and HVA in the drug-treated groups are compared to those in a vehicle-treated control group to determine the effect of each compound.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sample_collection Sample Collection & Preparation cluster_analysis Biochemical Analysis A Male Mice B BMY-14802 or Clozapine Administration A->B Treatment C Euthanasia & Brain Dissection B->C Post-treatment Interval D Tissue Homogenization & Centrifugation C->D Processing E HPLC-ECD Analysis of Dopamine & Metabolites D->E Analysis F Data Comparison to Control E->F Quantification

Fig. 1: Experimental workflow for assessing in vivo dopamine release.

Unraveling the Mechanisms: Proposed Signaling Pathways

The divergent effects of BMY-14802 and clozapine on dopamine release stem from their distinct pharmacological profiles and interactions with different receptor systems.

BMY-14802: A Sigma Ligand with Serotonergic Influence

BMY-14802's primary mechanism of action is not a direct interaction with dopamine receptors.[3][4] Instead, it is a potent ligand for sigma (σ) receptors, particularly the σ1 subtype, and also exhibits agonist activity at serotonin (B10506) 5-HT1A receptors.[3][5][6] The increase in dopamine release is thought to be a downstream effect of its actions on these other systems. The exact mechanism by which σ1 receptor antagonism leads to increased dopamine release is still under investigation, but it is believed to modulate the activity of dopaminergic neurons.[1] Furthermore, its 5-HT1A agonist properties may also contribute to this effect, as activation of 5-HT1A receptors can influence dopaminergic neurotransmission.[5][6]

Clozapine: A Multi-Receptor Antagonist

Clozapine's effect on dopamine release is the result of its complex and broad receptor binding profile. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine D2 and, with higher affinity, D4 receptors, as well as serotonin 5-HT2A receptors.[7] The prevailing hypothesis for its therapeutic action and its effect on dopamine release involves the interplay between its D2 and 5-HT2A antagonism. The blockade of 5-HT2A receptors is thought to disinhibit dopaminergic neurons, leading to an increase in dopamine release in certain brain regions like the prefrontal cortex.[8][9] However, its potent D2 receptor antagonism, particularly in the striatum, can lead to a net decrease in dopamine release in those areas.[7] The overall effect of clozapine on dopamine release is therefore region-dependent and a result of the balance of its actions on various receptors.

Signaling_Pathways cluster_bmy BMY-14802 Pathway cluster_clozapine Clozapine Pathway BMY BMY-14802 Sigma1 σ1 Receptor BMY->Sigma1 Antagonist HT1A 5-HT1A Receptor BMY->HT1A Agonist BMY_DA Dopamine Release Sigma1->BMY_DA Modulates HT1A->BMY_DA Influences Cloz Clozapine D2 D2 Receptor Cloz->D2 Antagonist D4 D4 Receptor Cloz->D4 Antagonist HT2A 5-HT2A Receptor Cloz->HT2A Antagonist Cloz_DA Dopamine Release D2->Cloz_DA Inhibits (decreases) HT2A->Cloz_DA Disinhibits (increases)

Fig. 2: Proposed signaling pathways for BMY-14802 and clozapine.

References

BMY-14802 vs. Sulpiride: A Comparative Analysis of Efficacy in Avoidance Tasks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two psychoactive compounds, BMY-14802 and sulpiride (B1682569), in preclinical avoidance task models. The data presented is based on a key comparative study and supported by findings from related pharmacological research. This document is intended to serve as a resource for researchers in the fields of neuroscience and drug development.

Executive Summary

In a pivotal study utilizing a lever-release conditioned avoidance response (CAR) task in rats, BMY-14802 demonstrated a dose-dependent decrease in successful avoidance responses. In stark contrast, sulpiride failed to produce any significant effect on either the rate of successful avoidance or the latency of avoidance responses.[1] These findings highlight a clear differentiation in the pharmacological profiles of these two compounds in the context of this behavioral paradigm. BMY-14802, primarily a sigma-1 receptor antagonist with serotonin (B10506) 5-HT1A agonist properties, appears to interfere with the performance of conditioned avoidance, whereas sulpiride, a selective dopamine (B1211576) D2 receptor antagonist, is ineffective in this specific task.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the key findings from the comparative study on the effects of BMY-14802 and sulpiride on conditioned avoidance responding.

CompoundDosageEffect on Successful Avoidance ResponsesEffect on Avoidance Latency
BMY-14802 Dose-dependentDecreasedIncreased
Sulpiride Not specifiedNo effectNo effect

Table 1: Summary of the effects of BMY-14802 and sulpiride on conditioned avoidance response (CAR) task performance. Data derived from White et al., 1992.[1]

Experimental Protocols

The following is a detailed description of the experimental methodology employed in the key comparative study, supplemented with common practices in conditioned avoidance response testing.

Subjects:

  • Male Sprague-Dawley rats were used as the experimental subjects.

Apparatus:

  • A lever-release version of a conditioned avoidance response (CAR) chamber was utilized. This apparatus typically consists of a testing chamber with a grid floor capable of delivering a mild electric shock (the unconditioned stimulus, US) and a lever that the animal must release to avoid the shock. An auditory or visual cue (the conditioned stimulus, CS) precedes the delivery of the shock.

Procedure:

  • Training: Rats were trained in the CAR task. A trial would commence with the presentation of the conditioned stimulus (e.g., a tone or light). To avoid the impending footshock, the rat had to release the lever within a specified timeframe (e.g., 5-10 seconds) after the onset of the CS. Failure to release the lever in time resulted in the delivery of a mild, brief footshock until the lever was released (escape response).

  • Drug Administration: Following successful training, the rats were administered either BMY-14802, sulpiride, or a vehicle solution.

  • Testing: After a predetermined pretreatment time, the rats were placed back into the CAR chamber and subjected to a series of avoidance trials. The number of successful avoidance responses (lever release during the CS presentation) and the latency to respond were recorded.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: Conditioned Avoidance Response Training Training Phase (Lever-release to avoid shock) DrugAdmin Drug Administration (BMY-14802 or Sulpiride) Training->DrugAdmin Testing Testing Phase (Measure avoidance & latency) DrugAdmin->Testing Data Data Analysis (Compare drug effects) Testing->Data

Figure 1: Experimental workflow for the conditioned avoidance response task.

G cluster_0 BMY-14802 Signaling Pathway BMY14802 BMY-14802 Sigma1R Sigma-1 Receptor (Antagonist) BMY14802->Sigma1R HT1A 5-HT1A Receptor (Agonist) BMY14802->HT1A ER Endoplasmic Reticulum Sigma1R->ER Neuronal Altered Neuronal Function HT1A->Neuronal Ca Ca2+ Signaling Modulation ER->Ca Ca->Neuronal

Figure 2: Proposed signaling pathway for BMY-14802.

G cluster_1 Sulpiride Signaling Pathway Sulpiride Sulpiride D2R Dopamine D2 Receptor (Antagonist) Sulpiride->D2R AC Adenylyl Cyclase D2R->AC cAMP Increased cAMP AC->cAMP PKA Increased PKA activity cAMP->PKA Neuronal Altered Neuronal Function PKA->Neuronal

Figure 3: Proposed signaling pathway for Sulpiride.

References

Validating the Antipsychotic-Like Effects of BMY-14802: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antipsychotic-like properties of BMY-14802 with alternative compounds, supported by experimental data. BMY-14802, a ligand with high affinity for sigma (σ) receptors and moderate affinity for serotonin (B10506) 5-HT1A receptors, has been investigated as a potential antipsychotic with an atypical profile, distinct from classic dopamine (B1211576) D2 receptor antagonists.[1] This document summarizes key preclinical findings and clinical outcomes to offer a comprehensive evaluation of its therapeutic potential.

Executive Summary

BMY-14802 demonstrated promising antipsychotic-like effects in various preclinical animal models, suggesting a potential for efficacy without the extrapyramidal side effects commonly associated with typical antipsychotics. Its mechanism of action, centered on sigma and serotonin receptors rather than direct dopamine receptor blockade, represents a novel approach to treating psychosis.[1] However, these preclinical findings did not translate into clinical efficacy in a study with schizophrenia patients, where BMY-14802 failed to produce significant improvement in psychiatric symptoms. This guide will delve into the experimental data that shaped the understanding of BMY-14802's pharmacological profile.

Comparative Preclinical Data

The following tables summarize the quantitative data from key preclinical studies comparing the effects of BMY-14802 with typical and atypical antipsychotics.

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic activity.

CompoundDose Range (mg/kg)Effect on Avoidance ResponsesReference
BMY-14802 10 - 40Dose-dependent decrease[2]
Haloperidol0.05 - 0.2Dose-dependent decrease[2]
Clozapine10 - 40Dose-dependent decrease[2]
Sulpiride20 - 80No significant effect[2]
Amphetamine-Induced Behavioral Models

These models assess a compound's ability to counteract the effects of dopamine agonists, a hallmark of antipsychotic action.

Behavioral ModelCompoundDose (mg/kg)EffectReference
Amphetamine-Induced LocomotionBMY-14802 5, 10, 20Attenuated locomotor effects of amphetamine[3]
Amphetamine-Induced Neuronal Excitation (Neostriatum)BMY-14802 5, 10, 20Reversed amphetamine-induced neuronal excitation[3]
Methamphetamine-Induced SensitizationBMY-14802 15, 30Prevented the development of behavioral sensitization[4]
Electrophysiological Effects on Midbrain Dopamine Neurons

Directly measures the impact of compounds on the firing rates of dopamine neurons, which are implicated in psychosis.

Neuronal PopulationCompoundDose (mg/kg, i.v.)Effect on Apomorphine-Induced Suppression of FiringReference
A10 (Ventral Tegmental Area)BMY-14802 Lower dosesReversed suppression[1]
A9 (Substantia Nigra)BMY-14802 Higher dosesReversed suppression[1]
A10 (Ventral Tegmental Area)Haloperidol-Blocked suppression[1]
A10 (Ventral Tegmental Area)Clozapine-Blocked suppression[1]
Extrapyramidal Side Effect Liability: Catalepsy

The catalepsy test in rats is a primary screen for extrapyramidal side effects, a common and debilitating side effect of typical antipsychotics.

CompoundDose Range (mg/kg)Catalepsy InductionReference
BMY-14802 Not specifiedDid not induce catalepsy; reversed haloperidol-induced catalepsy[5]
Haloperidol0.25 - 2.0Dose-dependent induction of catalepsy[6]
ClozapineUp to 40Did not induce catalepsy[7]

Human Clinical Trial Data

A critical aspect of validating any potential therapeutic is its performance in human subjects.

Study PopulationCompoundDosePrimary Outcome MeasureResultReference
Patients with acute exacerbations of schizophrenia (n=28)BMY-14802 Up to 3000 mg/day for 4 weeksBrief Psychiatric Rating Scale (BPRS) scoresNo significant improvement in psychiatric symptoms[8]

Experimental Protocols

Conditioned Avoidance Response (CAR)

Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to suppress a learned avoidance response.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door. The floor of each compartment is a grid capable of delivering a mild footshock. A conditioned stimulus (CS), typically a light or a tone, is presented, followed by the unconditioned stimulus (US), a mild footshock.

  • Training: Rats are trained to avoid the footshock by moving to the other compartment of the shuttle box upon presentation of the CS. An avoidance response is recorded if the rat moves to the other compartment before the onset of the footshock. An escape response is recorded if the rat moves after the footshock has started.

  • Drug Administration: Animals are administered BMY-14802, a reference antipsychotic (e.g., haloperidol, clozapine), or vehicle.

  • Testing: Following a pre-treatment period, animals are placed in the shuttle box and subjected to a series of trials. The number of successful avoidance responses and the latency to respond are recorded. A decrease in the number of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

G cluster_training Training Phase cluster_testing Testing Phase Training_Start Rat in Shuttle Box CS Conditioned Stimulus (CS) (e.g., Light/Tone) Training_Start->CS US Unconditioned Stimulus (US) (Footshock) CS->US Avoidance Avoidance Response (Moves before US) CS->Avoidance Escape Escape Response (Moves after US onset) US->Escape Drug_Admin Drug Administration (BMY-14802 or Comparator) Pretreatment Pre-treatment Period Drug_Admin->Pretreatment Testing_Trials Series of CS-US Trials Pretreatment->Testing_Trials Data_Collection Record: - % Avoidance Responses - Response Latency Testing_Trials->Data_Collection

Experimental workflow for the Conditioned Avoidance Response (CAR) test.

Amphetamine-Induced Hyperactivity

Objective: To evaluate the ability of a compound to antagonize the locomotor-stimulating effects of amphetamine, a behavior mediated by increased dopamine signaling.

Methodology:

  • Apparatus: An open-field arena equipped with infrared beams to automatically track the locomotor activity of the animal.

  • Habituation: Animals are habituated to the open-field arena for a set period before drug administration.

  • Drug Administration: Animals are pre-treated with BMY-14802, a reference antipsychotic, or vehicle. After a specified time, they are administered d-amphetamine to induce hyperactivity.

  • Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a defined period following amphetamine administration. A reduction in amphetamine-induced hyperactivity by the test compound is indicative of antipsychotic-like potential.

Single-Unit Electrophysiology in Midbrain Dopamine Neurons

Objective: To measure the direct or indirect effects of a compound on the firing rate and pattern of dopamine neurons in the ventral tegmental area (A10) and substantia nigra (A9).

Methodology:

  • Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame. A recording microelectrode is lowered into the A10 or A9 region.

  • Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, and a specific firing pattern).

  • Drug Administration: A baseline firing rate is established. A dopamine agonist like apomorphine (B128758) is administered to suppress the firing of these neurons. Subsequently, BMY-14802 or a comparator drug is administered intravenously, and changes in the firing rate are recorded.

  • Data Analysis: The firing rate (spikes per second) is analyzed before and after drug administration to determine the effect of the compound on dopamine neuron activity.

Proposed Mechanism of Action of BMY-14802

BMY-14802's antipsychotic-like effects are not mediated by direct dopamine D2 receptor antagonism. Instead, its pharmacological profile is attributed to its high affinity for sigma-1 (σ1) receptors and moderate affinity for 5-HT1A receptors. The proposed mechanism involves an indirect modulation of dopaminergic and other neurotransmitter systems.

G cluster_sigma Sigma-1 (σ1) Receptor cluster_5HT1A Serotonin 5-HT1A Receptor BMY14802 BMY-14802 Sigma1 σ1 Receptor BMY14802->Sigma1 High Affinity HT1A 5-HT1A Receptor BMY14802->HT1A Moderate Affinity Mod_Glutamate Modulation of Glutamatergic Transmission Sigma1->Mod_Glutamate Mod_Dopamine_Indirect Indirect Modulation of Dopamine Release Sigma1->Mod_Dopamine_Indirect Antipsychotic_Effect Antipsychotic-Like Effects Mod_Glutamate->Antipsychotic_Effect Mod_Dopamine_Indirect->Antipsychotic_Effect Low_EPS Low Extrapyramidal Side Effects (EPS) Mod_Dopamine_Indirect->Low_EPS Mod_Serotonin Modulation of Serotonergic Activity HT1A->Mod_Serotonin Mod_Serotonin->Antipsychotic_Effect

References

BMY-14802 Hydrochloride and Haloperidol: A Comparative Analysis of Their Effects on Neurotensin Levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of antipsychotic compounds on neuropeptide systems is critical. This guide provides a detailed comparison of BMY-14802 hydrochloride and the conventional antipsychotic, haloperidol (B65202), on neurotensin (B549771) (NT) levels in key brain regions.

Both BMY-14802, a putative antipsychotic agent, and haloperidol, a typical antipsychotic, have been shown to elevate neurotensin concentrations in the nucleus accumbens and caudate nucleus of rats.[1][2][3] This elevation is considered significant as neurotensin is implicated in the pathophysiology of schizophrenia and the mechanism of action of antipsychotic drugs.[4] The observed increases in NT levels following administration of these drugs suggest a potential common pathway in their therapeutic and extrapyramidal effects.[1]

Quantitative Comparison of Neurotensin Level Changes

The following table summarizes the quantitative effects of this compound and haloperidol on neurotensin concentrations in specific brain regions as determined by radioimmunoassay in adult male Sprague-Dawley rats.[1]

CompoundDosageTreatment DurationBrain RegionChange in Neurotensin Levels
BMY-14802 35 mg/kg/day i.p.Acute & ChronicNucleus AccumbensSignificant Increase[1]
35 mg/kg/day i.p.Acute & ChronicAnterior CaudateSignificant Increase[1]
35 mg/kg/day i.p.Acute & ChronicPosterior CaudateSignificant Increase[1]
35 mg/kg i.p.AcuteFrontal CortexSignificant Decrease[2]
Haloperidol 1 mg/kg i.p.Acute & ChronicNucleus AccumbensSignificant Increase[1][3][5]
1 mg/kg i.p.Acute & ChronicCaudate NucleusSignificant Increase[1][3][5]
1.15 mg/100g food30 daysStriatumIncreased NT-like immunoreactivity[4]
1.15 mg/100g food30 daysHippocampusIncreased NT-like immunoreactivity[4]
1.15 mg/100g food30 daysFrontal CortexIncreased NT-like immunoreactivity[4]

Studies have indicated that the effects of BMY-14802 on neurotensin concentrations are dose-dependent, with maximal increases observed 18 hours after a single intraperitoneal injection.[1] Interestingly, when administered concurrently, low doses of BMY-14802 and haloperidol have demonstrated additive effects in increasing neurotensin content in the nucleus accumbens and caudate.[2]

Experimental Methodologies

The primary experimental protocol utilized in the cited studies to determine the effects of BMY-14802 and haloperidol on neurotensin levels is as follows:

1. Animal Model:

  • Adult, male Sprague-Dawley rats were used in the experiments.[1]

2. Drug Administration:

  • This compound and haloperidol were administered via intraperitoneal (i.p.) injection.[1] For chronic studies, drugs were sometimes administered through the diet.[4]

3. Tissue Collection and Preparation:

  • Following the designated treatment period, rats were euthanized, and their brains were rapidly removed.

  • Specific brain regions, including the nucleus accumbens, caudate, and frontal cortex, were dissected.

4. Neurotensin Measurement:

  • The concentrations of neurotensin in the discrete brain regions were measured using a sensitive and specific radioimmunoassay (RIA).[1][3]

5. mRNA Analysis:

  • In some studies, the expression of proneurotensin mRNA was evaluated to understand the biosynthetic changes preceding the alterations in neurotensin peptide levels.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for assessing the effects of BMY-14802 and haloperidol on neurotensin levels.

experimental_workflow cluster_drug_admin Drug Administration cluster_tissue_processing Tissue Processing cluster_analysis Analysis Animal_Model Sprague-Dawley Rats BMY_14802 BMY-14802 HCl (i.p.) Haloperidol Haloperidol (i.p.) Euthanasia Euthanasia & Brain Extraction BMY_14802->Euthanasia Haloperidol->Euthanasia Dissection Dissection of Brain Regions (Nucleus Accumbens, Caudate) Euthanasia->Dissection RIA Radioimmunoassay (RIA) for Neurotensin Levels Dissection->RIA mRNA_Analysis mRNA Analysis (Proneurotensin) Dissection->mRNA_Analysis Data_Comparison Data Comparison RIA->Data_Comparison mRNA_Analysis->Data_Comparison

Caption: Experimental workflow for comparing BMY-14802 and haloperidol effects.

Signaling Pathways and Mechanism of Action

Both haloperidol and BMY-14802 are believed to modulate regional neurotensin concentrations through a common or similar mechanism.[2] Haloperidol is a well-known dopamine (B1211576) D2 receptor antagonist.[7] The increase in neurotensin levels following haloperidol administration is thought to be a downstream effect of this D2 receptor blockade.

BMY-14802 is characterized as a sigma receptor "antagonist".[1] The finding that BMY-14802 induces a similar pattern of neurotensin alterations as haloperidol suggests that the blockade of sigma receptors also plays a role in modulating neurotensin concentrations in the nucleus accumbens and caudate.[1] This effect is distinct from that of other compounds like the selective D2 antagonist sulpiride, further highlighting a unique mechanistic aspect of BMY-14802 and haloperidol.[1] The increase in neurotensin concentrations is preceded by an elevation in proneurotensin mRNA, indicating that both drugs stimulate the biosynthesis of neurotensin.[6]

The following diagram depicts the proposed signaling relationship leading to increased neurotensin levels.

signaling_pathway BMY_14802 BMY-14802 HCl Sigma_Receptor Sigma Receptor BMY_14802->Sigma_Receptor Blocks Haloperidol Haloperidol D2_Receptor Dopamine D2 Receptor Haloperidol->D2_Receptor Blocks Cellular_Mechanism Common Cellular Mechanism Sigma_Receptor->Cellular_Mechanism D2_Receptor->Cellular_Mechanism mRNA_Increase Increased Proneurotensin mRNA Cellular_Mechanism->mRNA_Increase NT_Increase Increased Neurotensin Levels (Nucleus Accumbens & Caudate) mRNA_Increase->NT_Increase

Caption: Proposed mechanism for increased neurotensin levels by BMY-14802 and haloperidol.

References

BMY-14802 Hydrochloride: A Comparative Analysis of its Impact on Proenkephalin mRNA Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BMY-14802 hydrochloride's effect on proenkephalin (pENK) mRNA expression, contextualized with the performance of other antipsychotic agents. The data presented is compiled from preclinical studies, offering insights into the molecular pharmacology of these compounds.

Comparative Efficacy on Proenkephalin mRNA Expression

BMY-14802, a ligand with high affinity for sigma receptors, has been shown to significantly upregulate the expression of proenkephalin mRNA in the striatum of rats.[1] This effect is a key biomarker of interest in the study of antipsychotic drug action, as the striatal enkephalinergic system is a crucial component of the basal ganglia circuitry, which is often implicated in the pathophysiology of schizophrenia and the extrapyramidal side effects of antipsychotic medications.

The following table summarizes the quantitative effects of BMY-14802 and other typical and atypical antipsychotic drugs on pENK mRNA levels in the rat striatum, as determined by in situ hybridization histochemistry.

DrugClassDosageTreatment DurationBrain RegionChange in pENK mRNA Levels vs. ControlReference
BMY-14802 Sigma Receptor Ligand15 mg/kg i.p.14 daysRostral Caudate-Putamen+107% [1]
Medial Caudate-Putamen+88% [1]
Caudal Caudate-Putamen+94% [1]
Haloperidol (B65202)Typical Antipsychotic1 or 2 mg/kg i.p.2-3 weeksStriatum~+300% (fourfold increase) [2][3][4]
HaloperidolTypical Antipsychotic1 mg/kg i.p.28 daysStriatumNo significant change[5]
Haloperidol & ProlixinTypical AntipsychoticsNot specified21 daysAnterior & Medial Caudate-Putamen+60-80%[6]
Nucleus Accumbens+25-30%[6]
ClozapineAtypical Antipsychotic20 mg/kg i.p.28 daysStriatumDecreased [5]
Clozapine, Molindone, ThioridazineAtypical AntipsychoticsNot specified21 daysAnterior & Medial Caudate-PutamenIncreased[6]
Risperidone (B510)Atypical AntipsychoticNot specified14 daysCaudate-PutamenElevated (less than haloperidol at same dose)[7]

Note: The results for haloperidol show some variability across studies, which could be attributed to differences in treatment duration and specific methodologies. One study reported no significant change after 28 days, while others reported a substantial increase after 2-3 weeks.

Postulated Signaling Pathway

BMY-14802's mechanism of action is primarily attributed to its blockade of sigma receptors.[1] The sigma-1 receptor, in particular, is an intracellular chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling. A plausible, though not fully elucidated, signaling pathway for BMY-14802's effect on proenkephalin mRNA expression is proposed below.

BMY14802_Pathway cluster_extracellular Extracellular Space cluster_cell Striatal Neuron cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus BMY-14802 BMY-14802 Sigma1R Sigma-1 Receptor BMY-14802->Sigma1R Blockade IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_ion Ca²⁺ IP3R->Ca_ion Release pENK_Gene Proenkephalin Gene pENK_mRNA pENK mRNA pENK_Gene->pENK_mRNA Upregulation CREB CREB Ca_ion->CREB Activation Transcription Transcription CREB->Transcription Initiation

Caption: Postulated signaling pathway of BMY-14802.

Experimental Protocols

The primary methodology used to quantify proenkephalin mRNA expression in the cited studies is in situ hybridization histochemistry . This technique allows for the localization and quantification of specific mRNA sequences within the cellular context of tissue sections.

Generalized Protocol for In Situ Hybridization Histochemistry

ISH_Workflow cluster_prep Tissue Preparation cluster_hybridization Hybridization cluster_detection Detection & Analysis Perfusion 1. Transcardial Perfusion & Fixation Cryoprotection 2. Cryoprotection (Sucrose) Perfusion->Cryoprotection Sectioning 3. Cryostat Sectioning Cryoprotection->Sectioning Mounting 4. Mounting on Slides Sectioning->Mounting Pretreatment 5. Pretreatment (e.g., Proteinase K) Mounting->Pretreatment Hybridization 6. Hybridization with Labeled Probe Pretreatment->Hybridization PostHybridization 7. Post-Hybridization Washes Hybridization->PostHybridization Antibody 8. Antibody Incubation (for non-radioactive probes) PostHybridization->Antibody Detection 9. Signal Detection (Autoradiography/Colorimetry) Antibody->Detection Quantification 10. Densitometric Analysis Detection->Quantification

References

A Comparative Guide to BMY-14802 Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of binding affinity assays for BMY-14802, a compound with significant affinity for both sigma-1 (σ1) and serotonin (B10506) 5-HT1A receptors. By presenting quantitative data from various studies, detailed experimental protocols, and visualizations of relevant signaling pathways, this document serves as a practical resource for the accurate assessment of BMY-14802's binding characteristics.

Comparative Binding Affinity of BMY-14802

BMY-14802 exhibits a distinct binding profile, with its most potent activity at the sigma-1 receptor, followed by an appreciable affinity for the serotonin 5-HT1A receptor.[1][2] Its interaction with dopamine (B1211576) D2 receptors is reported to be negligible.[2] The following table summarizes the quantitative binding affinity data from published literature.

Target ReceptorAssay TypeLigand/RadioligandPreparationAffinity MetricValueReference
Sigma-1 (σ1)Radioligand BindingNot SpecifiedNot SpecifiedpIC507.3[3]
Sigma-1 (σ1)Radioligand BindingNot SpecifiedNot SpecifiedIC50112 nM[4]
Serotonin 5-HT1ARadioligand BindingNot SpecifiedNot SpecifiedpIC506.7[3]
Dopamine D2Radioligand Binding[3H]spiperoneRat Striatal MembranesIC50> 10,000 nM[5]

Experimental Protocols

Accurate determination of binding affinity is contingent on rigorous and well-defined experimental protocols. Below are standardized radioligand binding assay protocols for the primary targets of BMY-14802, the sigma-1 and 5-HT1A receptors. These protocols are based on established methodologies and can be adapted for the specific analysis of BMY-14802.

Protocol 1: Sigma-1 Receptor Competitive Binding Assay

This protocol is designed to determine the inhibition constant (Ki) of a test compound, such as BMY-14802, for the sigma-1 receptor.

Materials:

  • Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist)

  • Membrane Preparation: Guinea pig liver membranes or other tissue/cell preparations expressing sigma-1 receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Non-specific Binding Control: Haloperidol (B65202) (10 µM)

  • Test Compound: BMY-14802 at various concentrations

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In test tubes, combine the membrane preparation (typically 100-200 µg of protein), varying concentrations of BMY-14802, and a fixed concentration of --INVALID-LINK---pentazocine (typically at or near its Kd value).

  • Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol (10 µM).

  • Incubation: Incubate the tubes at 37°C for 150 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: 5-HT1A Receptor Competitive Binding Assay

This protocol determines the inhibition constant (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A receptor agonist)

  • Membrane Preparation: Rat brain tissue (e.g., hippocampus or cortex) or cells expressing 5-HT1A receptors.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4

  • Non-specific Binding Control: Serotonin (10 µM)

  • Test Compound: BMY-14802 at various concentrations

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Prepare membranes from rat brain tissue or other appropriate sources as described in Protocol 1.

  • Assay Setup: In test tubes, combine the membrane preparation, varying concentrations of BMY-14802, and a fixed concentration of [3H]8-OH-DPAT.

  • Total and Non-specific Binding: Include tubes for total binding (no test compound) and non-specific binding (with 10 µM serotonin).

  • Incubation: Incubate the tubes at 25°C for 60 minutes.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 and Ki values as described in Protocol 1.

Signaling Pathways and Experimental Workflows

To provide a deeper context for the binding assays, the following diagrams illustrate the signaling pathways of the sigma-1 and 5-HT1A receptors, as well as a generalized workflow for competitive binding assays.

sigma1_pathway cluster_er BMY14802 BMY-14802 Sigma1R Sigma-1 Receptor BMY14802->Sigma1R Binds to BiP BiP Chaperone Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release Mediates Cellular_Response Modulation of Cellular Signaling Ca_release->Cellular_Response

Caption: Sigma-1 receptor signaling pathway.

fht1a_pathway BMY14802 BMY-14802 (Agonist) HT1A_R 5-HT1A Receptor BMY14802->HT1A_R Activates G_protein Gi/o Protein HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K⁺ Channel Conductance G_protein->K_channel Ca_channel ↓ Ca²⁺ Channel Conductance G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Ca_channel->Hyperpolarization

Caption: 5-HT1A receptor signaling pathway.

binding_assay_workflow start Start prep_membranes Prepare Receptor Membrane Homogenate start->prep_membranes setup_assay Set up Assay Tubes: - Membranes - Radioligand - Test Compound (BMY-14802) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Rapid Filtration and Washing to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Generalized competitive binding assay workflow.

References

BMY-14802 Versus Other Sigma Ligands in Neurotoxicity Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BMY-14802 and other sigma ligands in the context of preclinical neurotoxicity models. The data presented herein is compiled from various studies to facilitate an objective assessment of their neuroprotective potential and underlying mechanisms. A key finding from the available literature is that while BMY-14802 has demonstrated neuroprotective effects in a methamphetamine-induced neurotoxicity model, this action is likely not mediated by sigma receptors but rather through dopamine (B1211576) receptor antagonism[1]. This contrasts with other sigma ligands, particularly sigma-1 receptor agonists, whose neuroprotective effects are largely attributed to their interaction with the sigma-1 receptor.

Comparative Analysis of Neuroprotective Effects

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of BMY-14802 and other representative sigma ligands in different neurotoxicity models. It is important to note that the experimental conditions, including the specific models, cell types, and endpoints measured, vary between studies, which should be taken into consideration when comparing the data directly.

BMY-14802 in Methamphetamine-Induced Neurotoxicity

Model: Methamphetamine (METH)-induced dopaminergic neurotoxicity in mice. Key Finding: The neuroprotective effect of BMY-14802 in this model is suggested to be mediated by dopamine receptor antagonism rather than sigma receptor interaction[1]. The (-)-enantiomer of BMY-14802, which has a lower affinity for the sigma site, was found to be more potent than the (+)-enantiomer in protecting against METH-induced neuropathology[1].

CompoundDose/ConcentrationEndpoint Measured% Protection / EffectReference
(+/-)-BMY-14802 10-40 mg/kgMETH-induced striatal dopamine depletionAttenuated dopamine depletion[1]
(-)-BMY-14802 Not specifiedMETH-induced neuropathologyMore potent than (+)-BMY-14802[1]
Other Sigma Ligands Not specifiedMETH-induced dopaminergic neuropathologyNo alteration of neurotoxicity[1]

Other sigma ligands tested in this model that showed no protective effect include: R-(+)-3-(3-hydroxyphenyl)-N-propylpiperidine hydrochloride, 1,3-di-o-tolyl-guanidine (DTG), rimcazole, clorgyline, and (-)-butaclamol.

Sigma-1 Receptor Agonists in Various Neurotoxicity Models

Model: Glutamate-induced excitotoxicity and oxidative stress models. Key Finding: Sigma-1 receptor agonists, such as PRE-084 and SA4503, have consistently demonstrated neuroprotective effects in models of excitotoxicity and oxidative stress, which are believed to be mediated through the sigma-1 receptor.

CompoundModelDose/ConcentrationEndpoint Measured% Protection / EffectReference
PRE-084 Excitotoxic brain injury (newborn mice)0.1 µg/g and 10 µg/gLesion size in cortical gray matterSignificantly reduced lesion size[2]
PRE-084 Glutamate (B1630785) excitotoxicity (organotypic spinal cord slices)10 µMMotoneuron survivalSignificant neuroprotection[3]
SA4503 Glutamate neurotoxicity (cultured rat retinal neurons)0.1 - 100 µMNeuronal cell deathDose-dependent reduction in cell death
SA4503 H₂O₂-induced oxidative stress (cultured cortical neurons)Not specifiedNeuronal cell deathInhibited neuronal cell death

Receptor Binding Affinities

The following table presents the binding affinities (Ki or IC50 in nM) of BMY-14802 and other sigma ligands for sigma-1, sigma-2, and dopamine D2 receptors. This data helps to contextualize the potential mechanisms of action of these compounds.

CompoundSigma-1 (Ki/IC50, nM)Sigma-2 (Ki/IC50, nM)Dopamine D2 (Ki/IC50, nM)Reference
BMY-14802 2.5 - 26180 - 1,5004,900 - >10,000[4][5]
PRE-084 2.28,400>10,000
SA4503 3.42,7001,100
Haloperidol 3.2191.2

Experimental Protocols

Methamphetamine-Induced Dopaminergic Neurotoxicity in Mice

This in vivo model is used to assess the neurotoxic effects of methamphetamine and to evaluate the neuroprotective potential of test compounds.

  • Animals: Male mice (e.g., Swiss Webster or C57BL/6) are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration:

    • A neurotoxic regimen of methamphetamine is administered, for example, four injections of 5-10 mg/kg, s.c. or i.p., at 2-hour intervals[6].

    • The test compound (e.g., BMY-14802) or vehicle is administered at a specified time before the first methamphetamine injection.

  • Endpoint Measurement (Striatal Dopamine Levels):

    • Animals are sacrificed at a predetermined time after the final methamphetamine injection (e.g., 2-3 days).

    • The striata are rapidly dissected and frozen.

    • Tissue is homogenized in a suitable buffer (e.g., perchloric acid solution)[7].

    • The homogenate is centrifuged, and the supernatant is filtered[7].

    • Dopamine levels in the supernatant are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection[7].

    • Neuroprotection is calculated as the percentage reversal of the methamphetamine-induced dopamine depletion in the group treated with the test compound.

In Vitro Glutamate Excitotoxicity Assay

This in vitro model is used to screen for compounds that can protect neurons from glutamate-induced cell death.

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media until mature (e.g., 14 days in vitro)[8][9].

  • Compound Treatment:

    • The test compound (e.g., PRE-084) is added to the cell culture medium at various concentrations and incubated for a specified period (e.g., 24 hours) before the glutamate challenge[10].

  • Glutamate Insult:

    • A neurotoxic concentration of L-glutamate (e.g., 100-500 µM) is added to the culture medium for a defined duration (e.g., 20 minutes to 24 hours)[8][9].

  • Assessment of Cell Viability/Death:

    • Cell viability is assessed 24 hours after the glutamate insult using methods such as:

      • Lactate (B86563) Dehydrogenase (LDH) Assay: The amount of LDH released into the culture medium from damaged cells is measured spectrophotometrically. Higher LDH levels indicate greater cell death[11].

      • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

      • Live/Dead Staining: Fluorescent dyes such as propidium (B1200493) iodide (stains dead cells) and calcein-AM (stains live cells) are used to visualize and quantify cell viability.

    • Neuroprotection is quantified as the percentage reduction in cell death or increase in cell viability in cultures treated with the test compound compared to cultures treated with glutamate alone.

Signaling Pathways and Mechanisms of Action

BMY-14802: A Putative Dopamine Receptor-Mediated Mechanism in Methamphetamine Neurotoxicity

The neuroprotective effect of BMY-14802 against methamphetamine-induced neurotoxicity is thought to be independent of sigma receptors and may involve the antagonism of dopamine D2 receptors[1]. Methamphetamine induces a massive release of dopamine, leading to oxidative stress and neuronal damage. By blocking dopamine receptors, BMY-14802 may mitigate this overstimulation.

BMY14802_Mechanism METH Methamphetamine DA_release ↑ Dopamine Release METH->DA_release induces DA_receptors Dopamine Receptors (D1/D2) DA_release->DA_receptors activates Neurotoxicity Dopaminergic Neurotoxicity DA_receptors->Neurotoxicity leads to BMY14802 BMY-14802 BMY14802->DA_receptors antagonizes Sigma1R_Pathway S1R_Agonist Sigma-1R Agonist (e.g., PRE-084, SA4503) Sigma1R Sigma-1 Receptor S1R_Agonist->Sigma1R activates ER_Stress ↓ ER Stress Sigma1R->ER_Stress Ca_Homeostasis Ca²⁺ Homeostasis Sigma1R->Ca_Homeostasis Oxidative_Stress ↓ Oxidative Stress (↑ Nrf2) Sigma1R->Oxidative_Stress Neuroinflammation ↓ Neuroinflammation Sigma1R->Neuroinflammation Neuronal_Survival ↑ Neuronal Survival ER_Stress->Neuronal_Survival Ca_Homeostasis->Neuronal_Survival Oxidative_Stress->Neuronal_Survival Neuroinflammation->Neuronal_Survival Experimental_Workflow start Select Neurotoxicity Model (In Vivo or In Vitro) treatment_groups Define Treatment Groups: 1. Vehicle Control 2. Toxin Only 3. Toxin + Test Compound start->treatment_groups compound_admin Administer Test Compound and/or Toxin treatment_groups->compound_admin incubation Incubation / Post-Toxin Period compound_admin->incubation data_collection Data Collection: - Behavioral Tests (In Vivo) - Biomarker Analysis - Cell Viability Assays (In Vitro) incubation->data_collection analysis Statistical Analysis and Interpretation data_collection->analysis end Conclusion on Neuroprotective Efficacy analysis->end

References

Comparative analysis of BMY-14802 and risperidone in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the preclinical profiles of BMY-14802, a sigma receptor ligand, and risperidone (B510), a well-established atypical antipsychotic. The following sections detail their distinct mechanisms of action, receptor binding affinities, and performance in key animal models predictive of antipsychotic efficacy and side effect liability. All quantitative data is summarized in structured tables, and detailed experimental methodologies for the cited preclinical tests are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of their pharmacological differences.

Mechanism of Action and Receptor Binding Profiles

BMY-14802 and risperidone exhibit markedly different pharmacological profiles, which underpin their distinct preclinical effects. BMY-14802 is primarily a high-affinity sigma-1 receptor antagonist with partial agonist activity at serotonin (B10506) 5-HT1A receptors and negligible affinity for dopamine (B1211576) D2 receptors.[1][2] In contrast, risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[3]

Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of BMY-14802 and risperidone for key central nervous system receptors. Lower Ki values indicate higher binding affinity.

ReceptorBMY-14802 (Ki, nM)Risperidone (Ki, nM)
Sigma-1 ~1.6 High (not a primary target)
5-HT1A ~20 (partial agonist)420 (antagonist)[3]
Dopamine D2 >10,000[1]3.2 [3]
Serotonin 5-HT2A Moderate0.2 [3]
Adrenergic α1 Moderate5[3]
Adrenergic α2 Moderate16[3]
Histamine H1 Low20[3]

Signaling Pathways

The differential receptor interactions of BMY-14802 and risperidone trigger distinct intracellular signaling cascades.

BMY-14802 Signaling Pathway

As a sigma-1 receptor antagonist, BMY-14802 is thought to modulate neuronal function by interfering with the chaperone activity of the sigma-1 receptor at the endoplasmic reticulum-mitochondrion interface, thereby affecting calcium signaling and ion channel function. Its partial agonism at 5-HT1A receptors leads to the inhibition of adenylyl cyclase.

BMY14802_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMY_14802_ext BMY-14802 Sigma1R Sigma-1 Receptor BMY_14802_ext->Sigma1R Antagonism 5HT1A_R 5-HT1A Receptor BMY_14802_ext->5HT1A_R Partial Agonism Ca_Signaling Modulation of Ca2+ Signaling Sigma1R->Ca_Signaling Ion_Channels Ion Channel Modulation Sigma1R->Ion_Channels Adenylyl_Cyclase Adenylyl Cyclase 5HT1A_R->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA cAMP->PKA

BMY-14802 primary signaling pathways.
Risperidone Signaling Pathway

Risperidone's primary mechanism involves the blockade of D2 and 5-HT2A receptors. D2 receptor antagonism increases adenylyl cyclase activity, while 5-HT2A receptor antagonism inhibits the phospholipase C pathway.

Risperidone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Risperidone_ext Risperidone D2R Dopamine D2 Receptor Risperidone_ext->D2R Antagonism 5HT2A_R Serotonin 5-HT2A Receptor Risperidone_ext->5HT2A_R Antagonism Adenylyl_Cyclase Adenylyl Cyclase D2R->Adenylyl_Cyclase PLC Phospholipase C (PLC) 5HT2A_R->PLC cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA ↑ PKA cAMP->PKA IP3_DAG ↓ IP3 & DAG PLC->IP3_DAG Ca_Release ↓ Ca2+ Release IP3_DAG->Ca_Release

Risperidone primary signaling pathways.

Preclinical Efficacy Models

The antipsychotic potential of BMY-14802 and risperidone has been evaluated in several well-validated animal models.

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to reverse the hyperlocomotor activity induced by amphetamine, a psychostimulant that increases synaptic dopamine levels. This test is predictive of efficacy against the positive symptoms of schizophrenia.

Comparative Data:

CompoundDose Range (mg/kg)Effect on Amphetamine-Induced HyperlocomotionReference
BMY-14802 5 - 20Attenuated locomotor effects of amphetamine in a dose-dependent manner.[4][5]
Risperidone 0.1 - 1.0Dose-dependently inhibited amphetamine-induced hyperactivity.[6]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

Amphetamine_Workflow cluster_acclimation Acclimation cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis acclimate Habituate animals to locomotor activity chambers drug_admin Administer test compound (BMY-14802 or Risperidone) or vehicle acclimate->drug_admin pretreatment Pretreatment period drug_admin->pretreatment amphetamine_admin Administer Amphetamine (s.c.) pretreatment->amphetamine_admin placement Place animals in locomotor activity chambers amphetamine_admin->placement recording Record locomotor activity (e.g., beam breaks) for 60-90 min placement->recording analysis Compare locomotor activity between treatment groups and vehicle control recording->analysis

Workflow for Amphetamine-Induced Hyperlocomotion.
Conditioned Avoidance Response (CAR)

The CAR task is a robust predictor of antipsychotic activity. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this learned avoidance behavior without impairing the ability to escape the aversive stimulus.

Comparative Data:

CompoundDose Range (mg/kg)Effect on Conditioned Avoidance ResponseReference
BMY-14802 Not specifiedDecreased successful avoidance responses in a dose-dependent manner without affecting escape latency.[7][8]
Risperidone 0.1 - 1.0Dose-dependently decreased avoidance responses.[9][10]

Experimental Protocol: Conditioned Avoidance Response

CAR_Workflow cluster_training Training Phase cluster_treatment Treatment Phase cluster_testing Testing Phase cluster_analysis Data Analysis training Train animals to associate a conditioned stimulus (CS) with an aversive unconditioned stimulus (US) acquisition Animals learn to perform a response to the CS to avoid the US training->acquisition drug_admin Administer test compound (BMY-14802 or Risperidone) or vehicle acquisition->drug_admin placement Place animals in the testing apparatus drug_admin->placement trials Present a series of trials with the CS placement->trials recording Record avoidance responses, escape responses, and latencies trials->recording analysis Compare the number of avoidance and escape responses between treatment groups recording->analysis PPI_Workflow cluster_acclimation Acclimation cluster_treatment Treatment cluster_testing Testing Session cluster_analysis Data Analysis acclimate Place animal in startle chamber for an acclimation period drug_admin Administer test compound (BMY-14802 or Risperidone) or vehicle acclimate->drug_admin trials Present a series of trials: - Pulse-alone - Prepulse + Pulse - No stimulus drug_admin->trials recording Measure startle amplitude for each trial type trials->recording calculation Calculate %PPI for each prepulse intensity recording->calculation analysis Compare %PPI between treatment groups calculation->analysis

References

Safety Operating Guide

Proper Disposal of BMY-14802 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: BMY-14802 hydrochloride is not classified as a hazardous substance according to the Safety Data Sheet (SDS) provided by Tocris Bioscience. However, adherence to standard laboratory safety protocols and proper disposal procedures is essential to ensure a safe working environment and regulatory compliance.

This document provides comprehensive, step-by-step guidance for the safe and appropriate disposal of this compound, catering to the needs of researchers, scientists, and drug development professionals. The following procedures are based on general best practices for the disposal of non-hazardous chemical waste in a laboratory setting.

Chemical and Safety Data Summary

A clear understanding of the chemical properties and safety information is paramount before handling and disposal.

PropertyValueReference
Molecular Formula C₁₈H₂₂F₂N₄O · HCl--INVALID-LINK--
Molecular Weight 384.86 g/mol --INVALID-LINK--
CAS Number 105565-55-7--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Solubility Soluble to 25 mM in water--INVALID-LINK--
Hazard Classification This substance does not meet the classification criteria of the EC Directives 67/548/EEC, 1999/45/EC or 1272/2008.--INVALID-LINK--

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the approved methods for the disposal of this compound in various forms.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Conduct all handling and disposal activities within a well-ventilated area, preferably inside a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • In case of skin contact, wash the affected area immediately with soap and water.

  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

2. Disposal of Unused Solid this compound:

  • Do not dispose of the solid chemical down the drain or in the regular trash.

  • Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the words "Non-Hazardous Waste for Disposal."

  • Consult your institution's Environmental Health and Safety (EHS) office for their specific procedures for collecting and disposing of non-hazardous chemical waste.

3. Disposal of this compound Solutions:

  • Aqueous solutions of this compound at low concentrations (in the millimolar range) may be permissible for drain disposal, depending on local regulations.

  • Always check with your local EHS office before disposing of any chemical solution down the drain.

  • If permitted, flush the solution with a large volume of water (at least 20 times the volume of the solution) to ensure adequate dilution.

  • If drain disposal is not permitted, collect the solution in a labeled waste container for chemical waste pickup.

4. Decontamination and Disposal of Empty Containers:

  • Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).

  • Collect the first rinse as chemical waste and dispose of it according to the procedures for solutions. Subsequent rinses can typically be disposed of down the drain with copious amounts of water.

  • Deface or remove the original label from the empty container.

  • The clean, decontaminated container can then be disposed of in the regular laboratory glass or solid waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_form cluster_solid cluster_solution cluster_container start Start: this compound for Disposal form Identify Form of Waste start->form solid Solid Compound form->solid Solid solution Aqueous Solution form->solution Solution container Empty Container form->container Empty Container collect_solid Collect in Labeled, Sealed Container solid->collect_solid contact_ehs_solid Contact EHS for Non-Hazardous Waste Pickup collect_solid->contact_ehs_solid check_regs Check Local EHS Regulations for Drain Disposal solution->check_regs drain_disposal Permitted: Flush with >20x Water check_regs->drain_disposal Yes collect_solution Not Permitted: Collect in Labeled Waste Container check_regs->collect_solution No collect_solution->contact_ehs_solid triple_rinse Triple Rinse with Appropriate Solvent container->triple_rinse dispose_rinse Dispose of First Rinse as Chemical Waste triple_rinse->dispose_rinse deface_label Deface Original Label dispose_rinse->deface_label dispose_container Dispose of Clean Container in Regular Lab Waste deface_label->dispose_container

Caption: Disposal workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMY-14802 hydrochloride
Reactant of Route 2
Reactant of Route 2
BMY-14802 hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。